9H-Carbazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSYZHFYNDZXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213215 | |
| Record name | 9H-Carbazol-3-amine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6377-12-4 | |
| Record name | Carbazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6377-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocarbazole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazol-3-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Carbazol-3-amine (9CI) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbazol-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQJ9EB2BT3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 9H-Carbazol-3-amine from Carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 9H-Carbazol-3-amine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, carbazole. The synthesis is a robust two-step process involving the nitration of the carbazole core followed by the reduction of the resulting nitro-intermediate. This document outlines detailed experimental protocols, presents quantitative data in a clear tabular format, and includes a visual representation of the synthetic workflow.
Synthesis Pathway Overview
The conversion of carbazole to this compound is efficiently achieved through a nitration-reduction sequence. The first step involves the electrophilic nitration of the carbazole ring, which preferentially occurs at the 3-position due to the directing effects of the heterocyclic amine. The subsequent step focuses on the reduction of the nitro group to an amine, yielding the final product.
Caption: Synthetic workflow for this compound from carbazole.
Experimental Protocols
Step 1: Synthesis of 3-Nitro-9H-carbazole
The nitration of carbazole is a well-established method that can be performed using a mixture of nitric acid and acetic acid, providing good regioselectivity for the 3-position. A high yield of 93% has been reported for this reaction.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve carbazole in glacial acetic acid at room temperature.
-
Slowly add a stoichiometric amount of concentrated nitric acid to the stirring solution. The addition should be performed dropwise to control the exothermic nature of the reaction.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product, 3-nitro-9H-carbazole, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with water to remove any remaining acid.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield a yellow solid.
Step 2: Synthesis of this compound
The reduction of the nitro group in 3-nitro-9H-carbazole to an amine is effectively carried out using tin metal in the presence of concentrated hydrochloric acid. This method is reported to produce this compound in a high yield of 95%.[1]
Experimental Protocol:
-
To a round-bottom flask containing 3-nitro-9H-carbazole, add an excess of tin (Sn) granules.
-
Add concentrated hydrochloric acid (HCl) to the mixture. The reaction is typically carried out with heating under reflux.
-
The reaction progress can be monitored by TLC until the starting material is completely consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution. This step should be performed in an ice bath to manage the heat generated. The neutralization will precipitate the tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amine.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Carbazole | C₁₂H₉N | 167.21 | White crystalline solid |
| 3-Nitro-9H-carbazole | C₁₂H₈N₂O₂ | 212.21 | Yellow solid |
| This compound | C₁₂H₁₀N₂ | 182.22 | Off-white to brownish solid |
Table 2: Reaction Yields
| Reaction Step | Product | Reported Yield (%) |
| Nitration | 3-Nitro-9H-carbazole | 93[1] |
| Reduction | This compound | 95[1] |
Table 3: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Carbazole | 8.0 (NAH proton), 7.4 (2H, H₂,₇), 7.3 (2H, H₁,₈), 7.1 (2H, H₃,₆) (in CDCl₃) | 139 (C₉ₐ), 130 (C₂), 125 (C₃,₆), 123 (C₄ₐ,₄♭), 121 (C₅), 120 (C₄,₇), 110 (C₁,₈) (in CDCl₃) |
| 3-Nitro-9H-carbazole | 10.01 (bs, 1H), 8.37–8.31 (m, 2H), 8.10 (d, J=7.8 Hz, 1H), 7.60–7.50 (m, 2H), 7.39–7.26 (m, 2H) (in CDCl₃) | 139.7 (s), 133.7 (s), 132.1 (s), 127.7 (d), 127.5 (d), 127.4 (s), 122.2 (s), 121.9 (d), 121.2 (d), 120.6 (d), 118.7 (d), 111.6 (d) (in CDCl₃) |
| This compound | Data not explicitly found in the provided search results for the 9H-compound. | Data not explicitly found in the provided search results for the 9H-compound. |
Note: Spectroscopic data for this compound was not explicitly available in the performed searches. The provided data for the other compounds is based on available literature.
Logical Relationships and Workflow
The synthesis of this compound from carbazole follows a logical progression of functional group transformation. The initial nitration step introduces a nitro group, which acts as a precursor to the desired amine functionality. The subsequent reduction step directly converts the nitro group into the final amino group.
Caption: Logical flow of the synthesis highlighting key transformations.
This technical guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are advised to consult the primary literature and adhere to all laboratory safety protocols when carrying out these procedures.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocarbazole
Introduction
3-Aminocarbazole is a heterocyclic aromatic amine based on the carbazole framework. Carbazole itself is a tricyclic structure composed of two benzene rings fused to a central five-membered nitrogen-containing ring. The addition of an amino group at the 3-position significantly influences its chemical reactivity and physical properties, making it a valuable building block in various fields.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-aminocarbazole and its widely used derivative, 3-amino-9-ethylcarbazole, tailored for researchers, scientists, and drug development professionals.
Carbazole derivatives are recognized for their promising electronic and optical properties, such as photoconductivity, which has led to their use in electronic devices like organic light-emitting diodes (OLEDs).[1] Beyond materials science, these compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2] 3-Aminocarbazole, in particular, serves as a versatile precursor for synthesizing more complex, biologically active annulated carbazoles.[1][3]
Physicochemical Properties
The physicochemical characteristics of 3-aminocarbazole and its N-ethylated analog are crucial for their application in synthesis and drug design. These properties dictate their solubility, stability, and interaction with biological systems.
3-Aminocarbazole
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂ | [4][5] |
| Molecular Weight | 182.22 g/mol | [4][5] |
| Appearance | Crystalline compound | [6] |
| Melting Point | Not explicitly available | |
| Boiling Point | Not explicitly available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | 2.93 (Calculated) | [5] |
3-Amino-9-ethylcarbazole
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂ | [7][8] |
| Molecular Weight | 210.27 g/mol | [6][7] |
| Appearance | Tan powder or chunks[6][9] | [6][9] |
| Melting Point | 98-100 °C[7][8] | [7][8] |
| Boiling Point | Data not available | |
| Water Solubility | Insoluble[10][11] | [10][11] |
| Other Solvents | - Soluble in DMSO (42 mg/mL)[10]- Soluble in Ethanol (21 mg/mL)[10]- Soluble in Ethanol: Acetic Acid (2:1) at 50 mg/mL[7][12] | [7][10][12] |
| Storage Temperature | 2-8°C | [7][12] |
Experimental Protocols
Synthesis of 3-Aminocarbazole
A straightforward and high-yield method for the preparation of 3-aminocarbazole involves a two-step process starting from carbazole.[1]
Step 1: Nitration of Carbazole
-
Carbazole is treated with a mixture of nitric acid and acetic acid at room temperature.
-
This reaction regioselectively yields 3-nitrocarbazole with a reported yield of 93%.[1]
Step 2: Reduction of 3-Nitrocarbazole
-
The resulting 3-nitrocarbazole is reduced using tin (Sn) in the presence of concentrated hydrochloric acid (HCl).[1]
-
The reaction mixture is then neutralized with sodium hydroxide (NaOH).
-
This step produces 3-aminocarbazole with a high chemical yield of 95%.[1]
Synthesis of 3-Amino-9-ethylcarbazole
A common synthesis protocol for 3-amino-9-ethylcarbazole involves the reduction of 3-nitro-N-ethylcarbazole.[13]
-
A solution of 10.2 g of 3-nitro-N-ethylcarbazole (42.5 mmol) and 38.4 g of stannous chloride dihydrate (170 mmol) is prepared in 100 ml of concentrated hydrochloric acid.
-
The solution is heated for 3 hours at 92°C.[13]
-
After heating, the solution is cooled on ice and cautiously made basic by the partial addition of a solution of 75 g of sodium hydroxide in 150 ml of water.
-
The resulting product is filtered off and washed with the sodium hydroxide solution, followed by copious amounts of water.[13]
-
The product is air-dried. Recrystallization from a pyridine/water mixture yields light-green needles with a reported yield of 82%.[13]
Visualizations
Experimental Workflow: Synthesis of 3-Aminocarbazole
The following diagram illustrates the two-step synthesis of 3-aminocarbazole from carbazole.
Caption: Workflow for the synthesis of 3-aminocarbazole.
Biological Pathway: Potential Role in p53 Activation
Carbazole derivatives have been investigated for their antitumor properties, which can involve the reactivation of the p53 tumor suppressor pathway.[14][15] The diagram below provides a simplified overview of this potential mechanism of action.
Caption: Simplified p53 signaling pathway activation.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. echemcom.com [echemcom.com]
- 3. benchchem.com [benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Carbazol-3-amine | C12H10N2 | CID 44621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-9-ethylcarbazole | C14H14N2 | CID 8588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-Amino-9-ethylcarbazole, 95% | Fisher Scientific [fishersci.ca]
- 9. 3-Amino-9-ethylcarbazole | 132-32-1 [chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 3-Amino-9-ethylcarbazole, 90%, tech. | Fisher Scientific [fishersci.ca]
- 12. ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. prepchem.com [prepchem.com]
- 14. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of 9H-Carbazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of 9H-Carbazol-3-amine. The document details experimental protocols for its synthesis and characterization and includes spectroscopic and crystallographic data to facilitate its use in research and development.
Core Molecular Structure and Identification
This compound is a heterocyclic aromatic amine with a tricyclic structure. This structure consists of two benzene rings fused to a central nitrogen-containing pyrrole ring. The amine group is substituted at the 3-position of the carbazole core.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Chemical Formula | C₁₂H₁₀N₂[2] |
| CAS Number | 6377-12-4[2] |
| Molecular Weight | 182.22 g/mol [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N |
| InChI Key | LRSYZHFYNDZXMU-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.
| Property | Value |
| Melting Point | 254 °C |
| Boiling Point | 440.8 °C at 760 mmHg |
| Solubility | Generally soluble in organic solvents like ethanol and dichloromethane. |
| Appearance | Typically a solid powder. |
Molecular Bonding and Structural Insights
The molecular structure of this compound is characterized by a planar carbazole ring system. The bonding within this system involves a delocalized π-electron system across the fused aromatic rings, which contributes to its thermal stability and electronic properties. The nitrogen atom in the pyrrole ring participates in the aromatic system. The exocyclic amino group at the 3-position significantly influences the molecule's reactivity and electronic properties, making it a key site for chemical modifications.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of the parent compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amine and imino groups. The aromatic region will display a complex pattern of multiplets corresponding to the seven protons on the carbazole core. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift, while the -NH₂ protons will also present as a broad singlet.
¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the twelve carbon atoms of the carbazole skeleton. The carbons attached to the nitrogen atoms will have characteristic chemical shifts. Due to the electron-donating effect of the amino group, the carbon atom at the 3-position (C3) is expected to be shielded compared to the unsubstituted carbazole.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching: A broad band (or two distinct bands for the primary amine) in the region of 3300-3500 cm⁻¹ corresponding to the N-H bonds of the pyrrole and amino groups.
-
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C=C stretching: Aromatic C=C bond vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-N stretching: The C-N stretching of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) is expected at an m/z of approximately 182.22.[1]
Synthesis and Reactivity
A common and effective method for the synthesis of 3-aminocarbazole involves a two-step process starting from carbazole.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound [4]
-
Nitration of Carbazole: Carbazole is reacted with a mixture of nitric acid and acetic acid at room temperature. This regioselective reaction yields 3-nitrocarbazole.
-
Reduction of 3-Nitrocarbazole: The resulting 3-nitrocarbazole is then reduced using tin (Sn) in the presence of concentrated hydrochloric acid.
-
Neutralization and Isolation: The reaction mixture is neutralized with a base, such as sodium hydroxide, to precipitate the 3-aminocarbazole product, which is then filtered, washed, and dried.
The amino group at the 3-position is a reactive site for various chemical transformations, including acylation, alkylation, and diazotization, making it a versatile building block for the synthesis of more complex carbazole derivatives.
Experimental Protocols for Characterization
The following are generalized experimental protocols for the spectroscopic and crystallographic characterization of this compound and its derivatives.
Caption: General workflow for sample characterization.
NMR Spectroscopy[5]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy[6]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry[5]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z) and obtain the mass spectrum.
Single-Crystal X-ray Diffraction[7][8]
-
Crystal Growth: Grow high-quality single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Applications in Research and Development
The unique electronic and photophysical properties of the carbazole core, combined with the reactive amino group, make this compound a valuable building block in several areas:
-
Materials Science: It serves as a key precursor for the synthesis of hole-transporting materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells.
-
Medicinal Chemistry: The carbazole scaffold is present in numerous biologically active compounds. The amino functionality of this compound provides a convenient handle for the synthesis of new derivatives with potential therapeutic applications, including anticancer and antimicrobial agents.
References
An In-depth Technical Guide to 9H-Carbazol-3-amine (CAS Number: 6377-12-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 9H-Carbazol-3-amine (CAS: 6377-12-4), a heterocyclic aromatic compound that serves as a crucial building block for the development of novel therapeutic agents. This document consolidates key quantitative data, details experimental protocols, and visualizes essential pathways to support ongoing research and drug discovery efforts.
Core Chemical Information
This compound is a carbazole derivative characterized by the presence of an amino group at the 3-position of the carbazole ring. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 6377-12-4 | [1] |
| Molecular Formula | C₁₂H₁₀N₂ | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Aminocarbazole | [1] |
Synthesis of this compound and Derivatives
The synthesis of 3-aminocarbazole derivatives is a well-established process. A common and efficient method involves the nitration of carbazole followed by the reduction of the nitro group.[2]
Experimental Protocol: Synthesis of 3-Aminocarbazole[2]
Materials:
-
Carbazole
-
Nitric acid
-
Acetic acid
-
Tin (Sn)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Nitration of Carbazole:
-
Dissolve carbazole in a mixture of nitric acid and acetic acid at room temperature.
-
Stir the reaction mixture to facilitate the regioselective nitration at the 3-position, yielding 3-nitrocarbazole.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, isolate the 3-nitrocarbazole product. This step typically achieves a yield of around 93%.
-
-
Reduction of 3-Nitrocarbazole:
-
Suspend the synthesized 3-nitrocarbazole in a solution of tin (Sn) in concentrated hydrochloric acid.
-
Heat the mixture to facilitate the reduction of the nitro group to an amino group.
-
After the reaction is complete, cool the solution and neutralize it with sodium hydroxide to precipitate the 3-aminocarbazole.
-
Filter, wash, and dry the product. This reduction step can achieve a high yield of up to 95%.
-
This protocol provides a straightforward and high-yielding route to 3-aminocarbazole, the foundational structure for this compound and its various derivatives.
Biological Activity and Therapeutic Potential
Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[3][4] The planar carbazole ring system can intercalate with DNA, and various derivatives have been shown to inhibit key cellular enzymes, making them promising candidates for drug development.[3]
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of carbazole derivatives against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death).[3]
Quantitative Anticancer Activity Data of Carbazole Derivatives:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | 7901 (gastric adenocarcinoma) | 11.8 ± 1.26 | [5] |
| Derivative 1 | A875 (human melanoma) | 9.77 ± 8.32 | [5] |
| Compound 10 | HepG2 | 7.68 | [3] |
| Compound 10 | HeLa | 10.09 | [3] |
| Compound 10 | MCF7 | 6.44 | [3] |
| Compound 9 | HeLa | 7.59 | [3] |
| Compound C4 | MCF-7 | 2.5 | [6] |
| Compound C4 | HeLa | 5.4 | [6] |
| Compound C4 | HT-29 | 4.0 | [6] |
This table presents a selection of reported IC₅₀ values for various carbazole derivatives to illustrate their potent anticancer activity. Specific data for this compound is limited in the reviewed literature.
Antimicrobial Activity
Carbazole derivatives have also shown promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[7][8]
Quantitative Antimicrobial Activity Data of Carbazole Derivatives:
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative 8 | S. aureus | 1.1 | [8] |
| Derivative 8 | E. coli | 6.4 | [8] |
| Derivative 8 | C. albicans | 9.6 | [8] |
| Derivative 8 | A. fumigatus | 10.3 | [8] |
| Compound 2n | S. aureus | 31.25 | [9] |
| Compound 2c | P. aeruginosa | 40.25 | [9] |
This table presents a selection of reported Minimum Inhibitory Concentration (MIC) values for various carbazole derivatives, highlighting their potential as antimicrobial agents. Specific data for this compound is limited in the reviewed literature.
Experimental Protocols for Biological Assays
Anticancer Activity Screening: MTT Assay[10]
This protocol outlines a common colorimetric assay to assess the cytotoxic effects of carbazole derivatives on cancer cell lines.
Materials:
-
Carbazole derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the carbazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[11]
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of carbazole derivatives against various microorganisms.
Materials:
-
Carbazole derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the carbazole derivatives in the appropriate growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.
Signaling Pathway Involvement
Research into the mechanisms of action of carbazole derivatives has revealed their interaction with key cellular signaling pathways. For instance, a study on a 9-ethyl-9H-carbazole derivative demonstrated its ability to reactivate the p53 tumor suppressor pathway in human melanoma cells, leading to apoptosis.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. The synthetic routes are well-defined, and the broad spectrum of biological activity warrants further investigation. This technical guide provides a foundational resource for researchers to explore the therapeutic applications of this important chemical scaffold. Further studies are encouraged to elucidate the specific pharmacokinetic and pharmacodynamic profiles of this compound and to optimize its structure for enhanced efficacy and safety.
References
- 1. Carbazol-3-amine | C12H10N2 | CID 44621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility of 9H-Carbazol-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 9H-Carbazol-3-amine in organic solvents. An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, suggesting a gap in publicly available research. In light of this, the guide provides a comprehensive, generalized experimental protocol for determining the solubility of solid organic compounds such as this compound. This is supplemented with a visual workflow diagram to aid researchers in designing their own solubility studies.
Introduction
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the carbazole scaffold. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and organic electronics. The solubility profile of a compound dictates the choice of solvents for reaction media, crystallization, and analytical characterization.
While qualitative solubility information for some carbazole derivatives is available, this guide focuses on providing a framework for the quantitative determination of the solubility of this compound. The subsequent sections detail a robust experimental protocol and a template for the systematic presentation of solubility data.
Quantitative Solubility Data
A thorough review of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Qualitative assessments of related compounds suggest that carbazole derivatives are generally soluble in polar aprotic solvents and have moderate to low solubility in polar protic and non-polar solvents. However, for precise applications, experimental determination of solubility is essential.
To facilitate this, the following table is provided as a template for researchers to populate with their experimentally determined data. It is recommended to measure solubility at a controlled temperature, as solubility is temperature-dependent.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Organic Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (mol/kg) |
| Methanol | 32.7 | Data to be determined | Data to be determined | Data to be determined |
| Ethanol | 24.5 | Data to be determined | Data to be determined | Data to be determined |
| Acetone | 20.7 | Data to be determined | Data to be determined | Data to be determined |
| Dichloromethane | 8.93 | Data to be determined | Data to be determined | Data to be determined |
| Chloroform | 4.81 | Data to be determined | Data to be determined | Data to be determined |
| Tetrahydrofuran (THF) | 7.58 | Data to be determined | Data to be determined | Data to be determined |
| Toluene | 2.38 | Data to be determined | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a solid compound in a solvent.[1] This method, combined with gravimetric analysis, provides a reliable means of quantifying solubility.[2][3]
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Oven for drying
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[4][5] It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the suspension to settle for a short period.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Gravimetric Analysis of the Solute:
-
Transfer a precisely measured volume of the clear filtrate to a pre-weighed, dry evaporating dish or vial.[6]
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the compound's decomposition point may be used.
-
Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in an oven at an appropriate temperature.
-
Allow the dish and residue to cool to room temperature in a desiccator before weighing.
-
3.3. Data Calculation
-
Mass of dissolved solute: Subtract the initial weight of the empty dish from the final weight of the dish with the dried residue.
-
Solubility ( g/100 mL): Calculate using the following formula:
-
Solubility = (Mass of dissolved solute (g) / Volume of filtrate taken (mL)) * 100
-
-
Molar Solubility (mol/L): Convert the solubility from g/100 mL to mol/L using the molecular weight of this compound (182.22 g/mol ).
Visual Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical considerations for the solubility determination of this compound.
References
Spectroscopic Profile of 9H-Carbazol-3-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 9H-Carbazol-3-amine. Due to the limited availability of comprehensive, publicly accessible experimental data for this compound, this document presents a summary of available data, supplemented with data from closely related derivatives to provide a representative spectroscopic profile. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and chemical synthesis.
Spectroscopic Data Summary
Table 1: Mass Spectrometry Data
The mass spectrum of a molecule provides information about its molecular weight and fragmentation pattern. For this compound, the molecular weight is 182.22 g/mol .[1] The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing a molecular ion peak (M+) at m/z 182.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Source |
| This compound | C₁₂H₁₀N₂ | 182.22 | 182, 181, 183 | PubChem[1] |
| 9-ethyl-9H-carbazol-3-amine | C₁₄H₁₄N₂ | 210.27 | 210, 195, 181 | NIST WebBook[2] |
Table 2: ¹H NMR Spectral Data of Carbazole Derivatives
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The following data for carbazole derivatives illustrate typical chemical shifts for protons in similar chemical environments.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 3-acetyl-9-ethyl carbazole | CDCl₃ | 1.40 - 1.47 (t, 3H, -CH₃), 4.34 - 4.42 (q, 2H, -CH₂), 7.19 - 8.12 (m, 7H, Ar-H), 2.0 - 2.5 (s, 3H, -COCH₃)[3] |
| (9H-Carbazol-9-yl)propyl-initiated polybutadiene | CDCl₃ | Representative aromatic protons of the carbazole moiety appear in the range of 7.0-8.5 ppm.[4] |
Table 3: ¹³C NMR Spectral Data of Carbazole Derivatives
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Below is representative data for a carbazole derivative.
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 3-(9H-carbazol-9-yl)propanehydrazide derivative | DMSO-d₆ | Aromatic carbons typically appear in the range of 109-141 ppm.[5] |
Table 4: IR Spectroscopy Data of Carbazole Derivatives
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The table below shows characteristic IR absorption bands for carbazole derivatives.
| Compound | Sample Prep. | Characteristic Absorption Bands (cm⁻¹) | Functional Group |
| 9-ethyl carbazole | KBr disk | 3051 (str), 1600-1620 (str) | C-H (aromatic), C=C (aromatic)[3] |
| 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | Not specified | 3240 (exp), 3110 (exp), 2910 (exp) | O-H, C-H (aromatic), C-H (aliphatic)[6] |
Experimental Protocols
The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on common practices for the characterization of carbazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz NMR spectrometer.[3][7]
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.
-
¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.
-
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, where the sample molecules are bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[3]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of infrared radiation at different frequencies is measured. The data is typically collected over a range of 4000-400 cm⁻¹.
Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. Carbazol-3-amine | C12H10N2 | CID 44621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 9-ethyl- [webbook.nist.gov]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Thermal Stability and Degradation of 9H-Carbazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 9H-Carbazol-3-amine. Due to the limited availability of specific thermal decomposition data for this compound, this document combines its known physical properties with a broader analysis of the thermal behavior of closely related carbazole derivatives. This approach offers valuable insights into the expected thermal stability of the target compound.
Introduction to this compound
This compound is a heterocyclic aromatic amine with a rigid carbazole core. The carbazole moiety is known for its high thermal stability, making its derivatives promising candidates for applications in materials science, particularly in organic electronics. In the context of drug development, understanding the thermal stability of an active pharmaceutical ingredient (API) is critical for determining its shelf-life, storage conditions, and compatibility with various formulation processes.
Physicochemical Properties
The known melting point for this compound is 254 °C[1]. The thermal behavior of aminocarbazoles can be complex; for instance, 3,6-diamino-9H-carbazole undergoes an exothermic deaminative self-condensation before melting, which can obscure the actual melting process.
Thermal Stability Analysis of Carbazole Derivatives
Data Presentation: Thermal Properties of Selected Carbazole Derivatives
The following table summarizes the thermal stability data for a selection of carbazole derivatives to provide a comparative context.
| Compound Name | Td (5% weight loss) (°C) | Melting Point (°C) | Glass Transition Temperature (Tg) (°C) | Reference |
| 9-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-9H-carbazol-3-yl)diphenylphosphine oxide (CBPPO) | 494 | - | 147 | [2] |
| (9-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-3-(3-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole (CBPmBI) | 460 | - | 157 | [2] |
| 1,3,6,8-Tetranitrocarbazole (TNC) | ~385-425 (decomposition range) | 295.2 | - | [3] |
| 3,6-Diamino-9H-carbazole (DAC) | - | 241 (extrapolated onset) | - |
Note: The data presented is for carbazole derivatives and not this compound itself. This information is intended to provide a general understanding of the thermal stability of the carbazole class of compounds.
Experimental Protocols for Thermal Analysis
To assess the thermal stability of a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.
4.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
-
Methodology:
-
A small, accurately weighed sample (typically 1-10 mg) of the compound is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative studies).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting data is plotted as mass or mass percentage versus temperature. The onset of decomposition is typically reported as the temperature at which a 5% mass loss occurs (Td5%).
-
4.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from a sample as a function of temperature or time. It is used to determine melting point, glass transition temperature, and to characterize phase transitions and decomposition events (exothermic or endothermic).
-
Methodology:
-
A small amount of the sample (typically 1-5 mg) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The difference in heat flow between the sample and the reference is measured and plotted against temperature.
-
Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks on the DSC thermogram.
-
Degradation Pathway and Products
The degradation of carbazole derivatives under thermal stress is expected to involve the cleavage of the substituent groups and eventual breakdown of the aromatic carbazole ring system at very high temperatures. For this compound, the initial degradation would likely involve the amino group. In the presence of oxygen, oxidation of the aromatic system can also occur. The gaseous products of thermal decomposition of similar nitrogen-containing heterocyclic compounds have been found to include ammonia (NH3), hydrogen cyanide (HCN), carbon monoxide (CO), carbon dioxide (CO2), and various aromatic fragments[4].
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a chemical compound.
Caption: A logical workflow for assessing the thermal stability of a chemical compound.
Conclusion
This compound is expected to exhibit good thermal stability, a characteristic feature of the carbazole scaffold. While its precise decomposition temperature is not documented, its high melting point of 254 °C suggests that it is stable at temperatures commonly encountered in pharmaceutical processing and storage. For applications where the material may be subjected to higher temperatures, it is recommended to perform detailed thermal analysis using TGA and DSC to establish its specific degradation profile. The provided experimental protocols and workflow offer a robust framework for such an investigation.
References
The Electronic Landscape of Carbazole Amine Derivatives: A Technical Guide for Researchers
An in-depth exploration of the synthesis, characterization, and electronic properties of carbazole amine derivatives, pivotal materials in the advancement of organic electronics and pharmaceutical research. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core electronic characteristics of these versatile compounds, detailed experimental methodologies for their analysis, and a clear visualization of key workflows.
The unique electronic structure of the carbazole moiety, characterized by its electron-rich aromatic system, provides a robust scaffold for the development of novel materials with tailored optoelectronic properties. The introduction of amine functionalities further modulates these properties, influencing everything from charge transport capabilities to photophysical behavior. Understanding and controlling these electronic characteristics is paramount for the rational design of next-generation organic light-emitting diodes (OLEDs), solar cells, and pharmacologically active agents.
Core Electronic Properties of Carbazole Amine Derivatives
The electronic behavior of carbazole amine derivatives is fundamentally governed by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap or band gap, dictates the molecule's absorption and emission characteristics, as well as its electrochemical stability.
The amine substituent, acting as an electron-donating group, generally leads to a destabilization (increase in energy) of the HOMO level, while having a less pronounced effect on the LUMO level. This results in a reduction of the HOMO-LUMO gap, often causing a red-shift in the absorption and emission spectra. The position and nature of the amine substitution, along with the presence of other functional groups, allow for fine-tuning of these energy levels.
Below is a summary of key electronic properties for a selection of carbazole amine derivatives, compiled from various studies.
| Compound Name | Substitution Pattern | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Reference |
| 9-ethyl-9H-carbazol-3-amine | 3-amino, 9-ethyl | -5.4 | -2.1 | 3.3 | CV | |
| 3,6-diamino-9-ethylcarbazole | 3,6-diamino, 9-ethyl | -5.2 | -2.0 | 3.2 | CV | |
| N,N-diphenyl-9H-carbazol-3-amine | 3-(diphenylamino) | -5.3 | -2.2 | 3.1 | DFT | |
| N-(9-ethyl-9H-carbazol-3-yl)acetamide | 3-acetamido, 9-ethyl | -5.7 | -2.3 | 3.4 | CV | |
| 9-phenyl-9H-carbazol-2-amine | 2-amino, 9-phenyl | -5.5 | -2.2 | 3.3 | DFT |
Experimental Protocols for Characterization
A thorough understanding of the electronic properties of carbazole amine derivatives relies on a combination of electrochemical, spectroscopic, and computational techniques. The following sections detail the standard experimental protocols for these essential characterizations.
Synthesis of Carbazole Amine Derivatives
The synthesis of carbazole amine derivatives often involves the nitration of the carbazole core, followed by reduction to the corresponding amine. Subsequent N-alkylation or N-arylation can be performed to introduce various substituents.
Example: Synthesis of 3-Amino-9-ethylcarbazole
-
Nitration: 9-Ethylcarbazole is dissolved in glacial acetic acid. A solution of nitric acid in acetic acid is added dropwise at a controlled temperature (typically below 20°C). The reaction mixture is stirred for several hours, and the resulting nitrocarbazole derivative is precipitated by pouring the mixture into water. The crude product is then filtered, washed, and dried.
-
Reduction: The synthesized 3-nitro-9-ethylcarbazole is suspended in ethanol. A reducing agent, such as tin(II) chloride or sodium borohydride in the presence of a catalyst (e.g., palladium on carbon), is added. The mixture is refluxed for several hours. After cooling, the solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the tin salts. The product is extracted with an organic solvent (e.g., ethyl acetate), and the solvent is removed under reduced pressure to yield 3-amino-9-ethylcarbazole.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.
Methodology:
-
Sample Preparation: A solution of the carbazole amine derivative (typically 1-5 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured. The oxidation potential (E_ox) and reduction potential (E_red) are determined from the voltammogram.
-
Energy Level Calculation: The HOMO and LUMO energy levels are estimated using the following empirical formulas:
-
HOMO (eV) = - (E_ox - E_ferrocene + 4.8)
-
LUMO (eV) = - (E_red - E_ferrocene + 4.8) where E_ferrocene is the oxidation potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard.
-
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, allowing for the determination of the optical band gap. Fluorescence spectroscopy probes the emission properties of the material after excitation.
Methodology:
-
Sample Preparation: Dilute solutions of the carbazole amine derivative are prepared in a suitable spectroscopic grade solvent (e.g., tetrahydrofuran, THF, or dichloromethane).
-
UV-Vis Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_max) and the absorption onset (λ_onset) are determined. The optical band gap (E_g) can be estimated from the absorption onset using the equation: E_g (eV) = 1240 / λ_onset (nm).
-
Fluorescence Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to its absorption maximum, and the emitted light is scanned over a range of wavelengths. The wavelength of maximum emission (λ_em) and the photoluminescence quantum yield (PLQY) are determined.
Visualization of Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows for the synthesis and characterization of carbazole amine derivatives.
Caption: Synthetic workflow for 3-Amino-9-ethylcarbazole.
Caption: Workflow for electronic characterization.
Conclusion
The electronic properties of carbazole amine derivatives are rich and tunable, making them highly attractive for a range of applications in materials science and medicinal chemistry. A systematic approach combining targeted synthesis with thorough electrochemical, spectroscopic, and computational characterization is essential for unlocking their full potential. This guide provides a foundational framework for researchers to explore this promising class of organic compounds and to design novel materials with precisely engineered electronic functionalities.
A Technical Guide to the Historical Synthesis of 3-Aminocarbazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the synthesis of 3-aminocarbazole, a crucial scaffold in medicinal chemistry and materials science. The document provides a comparative analysis of various synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate replication and further development.
Introduction
3-Aminocarbazole and its derivatives are of significant interest due to their diverse biological activities, including antitumor, antiviral, and antimalarial properties. Furthermore, their unique electronic and optical characteristics make them valuable in the development of organic electronics. Historically, several synthetic strategies have been employed to produce this important molecule. This guide focuses on the core historical methods, providing a clear and structured overview for researchers.
Core Synthesis Methods
The most prominent historical method for the synthesis of 3-aminocarbazole involves a two-step process starting from carbazole: nitration followed by reduction. Other classical organic reactions, while primarily used for the general synthesis of the carbazole ring system, can be conceptually adapted for the synthesis of 3-aminocarbazole, though direct historical protocols are less common. These include the Borsche-Drechsel cyclization, the Graebe-Ullmann synthesis, and the Bucherer reaction.
Method 1: Nitration and Reduction of Carbazole
This is the most direct and historically significant method for the preparation of 3-aminocarbazole. The process involves the electrophilic nitration of the carbazole ring, predominantly at the 3-position, followed by the reduction of the nitro group to an amine.
Experimental Protocol:
Step 1: Synthesis of 3-Nitrocarbazole
A common procedure for the regioselective nitration of carbazole involves the use of nitric acid in an acetic acid solvent at room temperature.[1]
-
Reagents: Carbazole, Nitric Acid (70%), Acetic Acid.
-
Procedure: To a solution of carbazole in glacial acetic acid, a mixture of nitric acid and acetic acid is added dropwise while maintaining the reaction at room temperature. The reaction mixture is stirred for a specified period. Upon completion, the mixture is poured into water, causing the 3-nitrocarbazole to precipitate. The solid is then filtered, washed, and dried.
Step 2: Synthesis of 3-Aminocarbazole
The reduction of the 3-nitrocarbazole is typically achieved using a metal in an acidic medium, with tin and hydrochloric acid being a classic combination.[1]
-
Reagents: 3-Nitrocarbazole, Tin (Sn), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
-
Procedure: 3-Nitrocarbazole is suspended in a mixture of tin and concentrated hydrochloric acid. The mixture is heated under reflux. After the reduction is complete, the reaction mixture is cooled and neutralized with a sodium hydroxide solution to precipitate the 3-aminocarbazole. The product is then filtered, washed, and purified.
Quantitative Data Summary:
| Step | Product | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| 1 | 3-Nitrocarbazole | Carbazole, HNO₃ | Acetic Acid | Room Temperature | Not Specified | 93[1] |
| 2 | 3-Aminocarbazole | 3-Nitrocarbazole, Sn, HCl | - | Reflux | Not Specified | 95[1] |
Workflow Diagram:
Other Potential Historical Synthetic Routes
While detailed protocols specifically for 3-aminocarbazole are scarce, the following classical reactions represent plausible historical pathways.
-
Borsche-Drechsel Cyclization: This method synthesizes tetrahydrocarbazoles from arylhydrazones and cyclohexanone.[2] To obtain 3-aminocarbazole, one would need to start with a p-amino-substituted phenylhydrazine, perform the cyclization, and then aromatize the resulting aminotetrahydrocarbazole.
-
Graebe-Ullmann Synthesis: This reaction produces carbazoles from the thermolysis of N-arylbenzotriazoles. A potential route to 3-aminocarbazole would involve starting with a benzotriazole bearing an amino group at the appropriate position on the N-phenyl ring.
-
Bucherer Reaction: This reaction reversibly converts naphthols to naphthylamines.[3] Theoretically, 3-hydroxycarbazole could be converted to 3-aminocarbazole using this method in the presence of ammonia and sodium bisulfite.
-
Hofmann Rearrangement: The Hofmann rearrangement of a primary amide to a primary amine with one less carbon atom is a well-established reaction. A hypothetical route to 3-aminocarbazole would involve the synthesis of carbazole-3-carboxamide, followed by a Hofmann rearrangement.
-
Sandmeyer Reaction: The Sandmeyer reaction allows for the conversion of an aryl diazonium salt to various functional groups. If 3-aminocarbazole were already available, it could be diazotized and then subjected to a Sandmeyer reaction to introduce other functionalities. Conversely, if a different functional group that could be converted to an amino group was introduced at the 3-position via a diazonium salt, this could be an indirect route.
Conclusion
The most well-documented and efficient historical method for the synthesis of 3-aminocarbazole is the nitration of carbazole followed by the reduction of the resulting 3-nitrocarbazole. This two-step process provides high yields and is relatively straightforward to perform. While other classical carbazole synthesis methods like the Borsche-Drechsel, Graebe-Ullmann, and Bucherer reactions are historically significant for the formation of the carbazole core, their specific application to the synthesis of 3-aminocarbazole is not as well-documented in readily available historical literature. These alternative routes, however, offer potential for the synthesis of substituted 3-aminocarbazole derivatives and remain relevant for the exploration of novel synthetic strategies. This guide provides the necessary foundational knowledge for researchers to understand and potentially adapt these historical methods for modern drug discovery and materials science applications.
References
An In-depth Technical Guide to the Discovery and Initial Characterization of 9H-Carbazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of 9H-Carbazol-3-amine, a key heterocyclic amine that serves as a versatile building block in medicinal chemistry and materials science. This document details the classical and modern synthetic approaches to this compound and its N-ethyl derivative, along with a thorough compilation of its physicochemical and spectroscopic properties. Detailed experimental protocols for its synthesis, purification, and characterization are provided. Furthermore, this guide explores the biological significance of the carbazole scaffold, with a focus on the induction of apoptosis as a prominent anticancer mechanism exhibited by its derivatives. Visual representations of synthetic workflows and a key signaling pathway are included to facilitate a deeper understanding of the chemistry and biological context of this compound.
Introduction
Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in drug discovery and materials science due to its rigid, planar structure and unique electronic properties. The introduction of an amino group at the 3-position of the carbazole nucleus yields this compound, a compound of significant interest due to its potential for further functionalization. This amino group provides a reactive handle for the synthesis of a diverse array of derivatives with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on the fundamental aspects of this compound, covering its initial synthesis and characterization, which are crucial for its application in research and development.
Synthesis and Discovery
The most common and classical method for the synthesis of this compound involves a two-step process starting from carbazole: nitration followed by reduction.
Classical Synthesis Workflow
The synthesis begins with the electrophilic nitration of the carbazole ring, which preferentially occurs at the 3-position under controlled conditions. The resulting 3-nitrocarbazole is then reduced to the corresponding amine.
Methodological & Application
Application Notes and Protocols for 9H-Carbazol-3-amine Derivatives in Perovskite Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 9H-Carbazol-3-amine and its derivatives as hole-transporting materials (HTMs) in the fabrication of high-performance perovskite solar cells (PSCs). The following sections detail the synthesis, device fabrication protocols, and performance data, offering a guide for the application of these materials in photovoltaic research.
Introduction
Carbazole-based organic semiconductors have emerged as a promising class of hole-transporting materials for perovskite solar cells, offering a cost-effective and efficient alternative to the commonly used spiro-OMeTAD.[1][2] Derivatives of this compound, in particular, have been investigated for their excellent thermal stability, suitable ionization energies for proper alignment with the perovskite valence band, and good hole mobility.[3][4] These properties are crucial for facilitating efficient extraction and transport of positive charge carriers from the perovskite absorber layer to the electrode, a key process for high power conversion efficiency (PCE).[5] The versatility of the carbazole core allows for easy functionalization, enabling the fine-tuning of its electronic and optical properties to optimize device performance.[1][2][4]
Synthesis of Carbazole-Based Hole-Transporting Materials
The synthesis of carbazole-based HTMs often involves cross-coupling reactions to extend the π-conjugated system and enhance the material's charge-transport properties. A common synthetic strategy is the Buchwald-Hartwig amination, which is used to couple carbazole moieties with various aromatic groups.[3][4]
A general synthetic approach for a carbazole-based HTM, V950, involves a single-step enamine condensation reaction. This method is advantageous due to its simplicity, use of ambient reaction conditions, and the production of water as the only by-product, which simplifies the purification process.[6]
Another example is the synthesis of the "half" molecule V1207, which is achieved by reacting 3,6-dibromo-9-ethyl-9H-carbazole with 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine under Buchwald-Hartwig amination conditions using a palladium catalytic system.[3][4] More complex, twin-like derivatives can be synthesized through a facile two-step procedure involving commercially available linkers.[3][4]
Perovskite Solar Cell Fabrication Protocol
The following is a generalized protocol for the fabrication of a perovskite solar cell utilizing a carbazole-based HTM. The specific parameters may vary depending on the exact perovskite composition and the specific carbazole derivative being used.
Device Architecture
A typical device architecture for a perovskite solar cell employing a carbazole-based HTM is a p-i-n (inverted) or n-i-p (regular) structure.[7][8] A common n-i-p architecture is as follows: FTO / compact TiO₂ / mesoporous TiO₂ / Perovskite / HTM / Gold Electrode.[6][9]
Experimental Workflow
Detailed Methodologies
-
Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for 15-20 minutes to improve the wettability of the surface.
-
-
Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO₂ (c-TiO₂) is deposited onto the FTO substrate, for example, by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution at elevated temperatures.
-
Following the c-TiO₂ deposition, a mesoporous TiO₂ (m-TiO₂) layer is deposited by spin-coating a TiO₂ paste, followed by a sintering step.[9]
-
-
Perovskite Layer Deposition:
-
The perovskite precursor solution (e.g., a mixture of methylammonium iodide and lead iodide in a solvent like DMF or DMSO) is spin-coated onto the m-TiO₂ layer in a controlled environment.
-
The substrate is then annealed at a specific temperature (e.g., 100 °C) to facilitate the crystallization of the perovskite film.
-
-
Hole-Transporting Layer (HTL) Deposition:
-
A solution of the this compound derivative is prepared in a solvent such as chlorobenzene.
-
Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are often included to improve the conductivity and performance of the HTL.
-
The HTM solution is then spin-coated on top of the perovskite layer.
-
-
Electrode Deposition:
-
Finally, a gold or silver back electrode is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Performance of Carbazole-Based Perovskite Solar Cells
The performance of perovskite solar cells is evaluated based on several key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The tables below summarize the performance of various devices employing different carbazole-based HTMs.
| HTM Designation | Core Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| SGT-405 | Three-arm carbazole derivative | 14.79 | 1.01 | 20.5 | 0.713 | [10][11] |
| V950 | Enamine-based carbazole | 17.8 | 1.07 | 22.5 | 0.74 | [9] |
| V1205 | Cross-linkable carbazole | 16.9 | - | - | - | [12] |
| V1209, V1221, V1225 | Isomeric carbazole-terminated | ~18 | - | - | - | [4] |
| MeS-4PACz | Self-assembled carbazole monolayer | 25.13 | - | - | - | [13] |
Device Stability
A significant challenge in the commercialization of perovskite solar cells is their long-term stability.[14] The choice of HTM plays a crucial role in the overall stability of the device. Carbazole-based HTMs have shown promise in improving device stability. For instance, devices incorporating a carbazole-based self-assembled monolayer, MeS-4PACz, have demonstrated outstanding photostability.[13] Cross-linkable carbazole-based HTMs like V1205 have also exhibited good stability.[12] The enhanced stability is often attributed to the robust chemical nature of the carbazole moiety and its ability to form a stable interface with the perovskite layer.
Logical Relationship of Material Properties to Device Performance
The successful application of this compound derivatives as HTMs is underpinned by a clear relationship between their molecular structure, material properties, and the final device performance.
Conclusion
Derivatives of this compound represent a versatile and highly effective class of hole-transporting materials for perovskite solar cells. Their tunable electronic properties, high thermal stability, and potential for low-cost synthesis make them excellent candidates for replacing expensive HTMs like spiro-OMeTAD. The protocols and data presented herein provide a foundation for researchers to explore and optimize the use of these materials in the development of efficient and stable perovskite solar cells. Further research into novel carbazole derivatives and interfacial engineering will likely lead to even greater improvements in device performance and long-term stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. img.hisupplier.com [img.hisupplier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors [epubl.ktu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Perovskite-based solar cells: impact of morphology and device architecture on device performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. 3,6-Bis(methylthio)-9H-carbazole Based Self-Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of perovskite solar cells tripled with protective coating - Northwestern Now [news.northwestern.edu]
Application Notes and Protocols for N-Alkylation of 9H-Carbazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of carbazoles is a fundamental transformation in organic synthesis, yielding derivatives with significant applications in medicinal chemistry, materials science, and pharmaceuticals. 9H-Carbazol-3-amine, with its reactive amino group, presents a unique challenge for selective N-alkylation at the carbazole nitrogen. Direct alkylation can lead to a mixture of products due to the competing nucleophilicity of the carbazole nitrogen and the exocyclic amino group. To achieve selective N-alkylation at the 9-position, a protection-alkylation-deprotection strategy is commonly employed. This protocol details a reliable three-step method for the synthesis of 9-alkyl-9H-carbazol-3-amines, involving the protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate, followed by N-alkylation of the carbazole ring, and subsequent deprotection of the amino group.
Experimental Protocols
This protocol is divided into three main stages:
-
Protection of the Amino Group: The 3-amino group of this compound is protected with a Boc group to prevent its reaction during the subsequent N-alkylation step.
-
N-Alkylation of the Carbazole Nitrogen: The N-H of the Boc-protected carbazole is deprotonated with a suitable base and then reacted with an alkylating agent.
-
Deprotection of the Amino Group: The Boc protecting group is removed under acidic conditions to yield the final N-alkylated this compound.
Protocol 1: Boc Protection of this compound
Objective: To synthesize tert-butyl (9H-carbazol-3-yl)carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Methanol or Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or THF.
-
Add triethylamine (1.1 eq) to the solution.
-
To this stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford tert-butyl (9H-carbazol-3-yl)carbamate.
Protocol 2: N-Alkylation of tert-butyl (9H-carbazol-3-yl)carbamate
Objective: To synthesize tert-butyl (9-alkyl-9H-carbazol-3-yl)carbamate.
Materials:
-
tert-butyl (9H-carbazol-3-yl)carbamate
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis under inert atmosphere
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of tert-butyl (9H-carbazol-3-yl)carbamate (1.0 eq) in anhydrous DMF dropwise to the stirring suspension.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain tert-butyl (9-alkyl-9H-carbazol-3-yl)carbamate.
Alternative Base: Potassium carbonate (3.0 eq) can be used instead of sodium hydride, and the reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) in DMF.
Protocol 3: Deprotection of tert-butyl (9-alkyl-9H-carbazol-3-yl)carbamate
Objective: To synthesize 9-alkyl-9H-carbazol-3-amine.
Materials:
-
tert-butyl (9-alkyl-9H-carbazol-3-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve tert-butyl (9-alkyl-9H-carbazol-3-yl)carbamate (1.0 eq) in dichloromethane.
-
To this solution, add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the deprotection is complete as indicated by TLC.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture, often with a small percentage of triethylamine to prevent tailing) to yield the desired 9-alkyl-9H-carbazol-3-amine.
Alternative Deprotection: A solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether) can also be used for the deprotection.[1]
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound using the protection-alkylation-deprotection strategy. The yields are indicative and may vary based on the specific substrate and reaction conditions.
| Step | Reactant | Reagents | Solvent | Temperature | Time (h) | Product | Yield (%) |
| Protection | This compound | (Boc)₂O, TEA | Methanol | Room Temp. | 4-6 | tert-butyl (9H-carbazol-3-yl)carbamate | 85-95 |
| Alkylation | tert-butyl (9H-carbazol-3-yl)carbamate | NaH, Ethyl Iodide | DMF | 0 °C to RT | 12-24 | tert-butyl (9-ethyl-9H-carbazol-3-yl)carbamate | 70-85 |
| Alkylation | tert-butyl (9H-carbazol-3-yl)carbamate | K₂CO₃, Benzyl Bromide | DMF | 80 °C | 12 | tert-butyl (9-benzyl-9H-carbazol-3-yl)carbamate | 75-90 |
| Deprotection | tert-butyl (9-ethyl-9H-carbazol-3-yl)carbamate | TFA, DCM | DCM | 0 °C to RT | 1-3 | 9-Ethyl-9H-carbazol-3-amine | 90-98 |
| Deprotection | tert-butyl (9-benzyl-9H-carbazol-3-yl)carbamate | 4M HCl in Dioxane | Dioxane | Room Temp. | 2-4 | 9-Benzyl-9H-carbazol-3-amine | 90-98 |
Mandatory Visualization
Caption: Workflow for the selective N-alkylation of this compound.
References
Application Notes and Protocols: 9H-Carbazol-3-amine as a Precursor for OLED Emitter Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 9H-Carbazol-3-amine derivatives as precursors in the synthesis of high-performance emitters for Organic Light-Emitting Diodes (OLEDs). The focus is on the synthesis of 3,6-disubstituted carbazole derivatives, which are a prominent class of materials in organic electronics due to their excellent charge transport properties and high thermal stability.
Introduction
Carbazole-based materials are fundamental components in modern OLED technology, serving as hosts, hole-transporting materials, and emissive dopants.[1] The carbazole moiety offers a rigid, electron-rich core that can be readily functionalized at various positions to tune its optoelectronic properties.[2] Specifically, substitution at the 3 and 6 positions allows for the extension of conjugation and the introduction of donor and acceptor groups, which is a key strategy in the design of efficient thermally activated delayed fluorescence (TADF) and phosphorescent emitters.[3][4]
While this compound itself is a viable starting material, a common synthetic strategy involves its conversion to a more versatile intermediate, such as 3-bromo-9H-carbazole, via a Sandmeyer-type reaction. This brominated intermediate can then undergo further functionalization through well-established cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions to build complex emitter molecules.[2][3]
Quantitative Data Summary
The performance of OLEDs is highly dependent on the molecular structure of the emitter. The following table summarizes the performance of various OLED devices employing carbazole derivatives as the emissive material. This data is compiled from multiple sources to provide a representative overview of the expected performance.
| Emitter | Device Structure | Max. Emission (nm) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Max. Luminance (cd/m²) | Ref. |
| CZ-1 | ITO/PEDOT:PSS/EML/LiF/Al | 492 | 9.5 | 19.3 | - | 4130 | [5] |
| CZ-2 | ITO/PEDOT:PSS/EML/LiF/Al | 488 | - | 20.2 | - | 4104 | [5] |
| BCz-tBuPh | Solution-processed | 510 | 12.5 | 43.1 | 40.0 | - | [6] |
| (pyidcz)2Ir(tmd) | Multilayer | 499 | 21.2 | 69.2 | 36.8 | 39123 | [7] |
| (tfpyidcz)2Ir(tmd) | Multilayer | 554 | 24.0 | 78.4 | 54.7 | 31714 | [7] |
| Cz-SBDPI | ITO/HTL/EML/BCP/Alq3/LiF/Al | deep blue | 6.2 | 5.9 | 5.7 | 12984 | [8] |
Note: Device structures are simplified. EML denotes the emissive layer containing the specified emitter. HTL is a hole-transporting layer, BCP is Bathocuproine, and Alq3 is Tris(8-hydroxyquinolinato)aluminium.
Experimental Protocols
Protocol 1: Synthesis of 3,6-dibromo-9H-carbazole (Intermediate)
This protocol describes the bromination of 9H-carbazole, a common precursor for 3,6-disubstituted carbazole emitters.
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve 9H-carbazole in DMF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Precipitate the product by adding deionized water to the reaction mixture.
-
Filter the precipitate and wash thoroughly with water to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[9]
Protocol 2: General Suzuki-Miyaura Coupling for the Synthesis of a 3,6-diaryl-9H-carbazole Emitter
This protocol outlines a general procedure for the synthesis of a 3,6-diaryl-9H-carbazole derivative from the 3,6-dibromo intermediate.
Materials:
-
3,6-dibromo-9H-carbazole
-
Aryl boronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 3,6-dibromo-9H-carbazole, the aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 90-110 °C) for 24-48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 3,6-diaryl-9H-carbazole emitter.[10][11]
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol describes a general procedure for the fabrication of a multilayer OLED device using a synthesized carbazole derivative as the emitter.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Synthesized carbazole emitter
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning setup (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Thin-Film Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers and the metal cathode sequentially onto the ITO substrate without breaking the vacuum. A typical device architecture would be:
-
HTL (e.g., TAPC, 30 nm)
-
Emissive Layer (e.g., synthesized carbazole emitter, 20 nm)
-
ETL (e.g., TPBi, 40 nm)
-
EIL (e.g., LiF, 1 nm)
-
Cathode (e.g., Al, 100 nm)
-
-
The deposition rates and thicknesses of each layer should be carefully controlled using quartz crystal monitors.
-
-
Encapsulation:
-
After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Visualizations
Caption: Synthetic workflow from this compound to a 3,6-diaryl-9H-carbazole OLED emitter.
Caption: Schematic diagram of a typical multilayer OLED device structure.
References
- 1. 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient organic light-emitting diodes based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole derivatives with narrow emission bandwidths and low efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 9H-Carbazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from carbazole moieties are a significant class of organic compounds extensively investigated in medicinal and pharmaceutical chemistry.[1][2] The inherent bioactivity of the carbazole nucleus, combined with the versatile chemistry of the azomethine (-C=N-) group, results in compounds with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antitumor properties.[1][2][3][4] These compounds also find applications as fluorescent sensors for metal ion detection and in materials science.[5][6] This document provides a detailed synthetic route for the preparation of Schiff bases starting from 9H-Carbazol-3-amine, including experimental protocols and characterization data.
Synthetic Pathway Overview
The synthesis of Schiff bases from this compound follows a classical condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[7][8][9] The reaction is typically carried out in an alcoholic solvent, often with acid catalysis, and proceeds via a nucleophilic addition-elimination mechanism to form the characteristic imine or azomethine linkage.
Experimental Protocols
This section details the general procedure for the synthesis of a Schiff base from this compound and a representative aldehyde.
General Protocol for the Synthesis of a Carbazole-based Schiff Base
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Absolute Ethanol or Methanol[10]
-
Glacial Acetic Acid (catalyst, optional)
-
Crushed Ice
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the substituted benzaldehyde (1.0 mmol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed with stirring for a period of 2-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
-
After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.
-
The cooled solution is poured into a beaker containing crushed ice with stirring.[11]
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is washed with cold ethanol and then with diethyl ether to remove unreacted starting materials.[11]
-
The purified Schiff base is dried under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases from carbazole derivatives, adapted for this compound.
| Starting Amine | Aldehyde/Ketone | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 9-ethyl-9H-carbazole-3-carbaldehyde | 5-amino-3,4-dimethyl-isoxazole | Ethanol | Acetic Acid | 5 | 88 | 188–189 |
| 9-ethyl-9H-carbazole-3-carbaldehyde | 1,3-diaminopropan-2-ol | Ethanol | None | 0.5 | 92 | 201–205 |
| 9H-carbazole-3,6-diamine | 4-substituted benzaldehyde | Methanol | None | Not Specified | >60 | 196–220 |
| 3-amino-9-ethyl carbazole | 2,4-dihydroxy benzaldehyde | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The data in this table is based on similar reactions reported in the literature and serves as a guideline.[1][5][7][10]
Characterization
The synthesized Schiff bases can be characterized by various spectroscopic techniques:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1580-1630 cm⁻¹.[1][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton of the azomethine group (-N=CH-) typically appears as a singlet in the downfield region of the spectrum, around δ 8.0-9.0 ppm.[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon of the azomethine group is observed in the range of δ 158-165 ppm.[13]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the Schiff base confirms its formation.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a Schiff base from this compound.
Caption: General workflow for the synthesis of Schiff bases.
Logical Relationship of Synthesis Steps
This diagram outlines the logical progression of the key steps in the synthesis protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. staff.najah.edu [staff.najah.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]
- 13. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
Application of 3-Aminocarbazole in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction
3-Aminocarbazole and its derivatives represent a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The unique electronic properties and reactive nature of the 3-aminocarbazole core have been exploited to develop novel therapeutic agents with applications spanning antimicrobial, anticancer, and neuroprotective domains. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in harnessing the potential of this valuable chemical entity.
Synthetic Applications and Bioactivity
The strategic placement of the amino group at the C-3 position of the carbazole nucleus renders it a key handle for a variety of chemical transformations. This allows for the construction of annulated heterocyclic systems and the introduction of diverse pharmacophores, leading to compounds with a broad spectrum of biological activities.
Antimicrobial Applications
Derivatives of 3-aminocarbazole have demonstrated significant potential in combating microbial infections. The carbazole framework has been incorporated into various heterocyclic systems, leading to compounds with potent activity against a range of bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of Selected 3-Aminocarbazole Derivatives
| Compound Type | Target Organism | Activity Metric (MIC, µg/mL) | Reference |
| Dihydro-1,3,5-triazine derivative (8f) | E. coli | 0.5 - 2 | [1] |
| Aminoguanidine derivative (9d) | E. coli | 0.5 - 2 | [1] |
| 7H-Benzo[c]carbazol-10-ol derivative (3a) | P. aeruginosa ATCC-9027 | 8 | [2] |
| 7H-Benzo[c]carbazol-10-ol derivative (3c) | P. aeruginosa ATCC-9027 | 8 | [2] |
| 7H-Benzo[c]carbazol-10-ol derivative (3a) | S. aureus ATCC-6538 | 8 | [2] |
| 7H-Benzo[c]carbazol-10-ol derivative (3c) | S. aureus ATCC-6538 | 8 | [2] |
Anticancer Applications
The carbazole scaffold is a well-established pharmacophore in the development of anticancer agents. Modifications of the 3-aminocarbazole core have yielded potent cytotoxic agents that act through various mechanisms, including the inhibition of critical signaling pathways and enzymes involved in cancer cell proliferation and survival. A notable class of anticancer agents derived from the carbazole framework are the pyridocarbazoles, such as ellipticine, which are known for their DNA intercalating and topoisomerase II inhibitory activities.[3]
Table 2: Anticancer Activity of Selected 3-Aminocarbazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric (IC50, µM) | Reference |
| Carbazole carbamate (27) | U87MG (human glioblastoma) | 17.97 | [4] |
| Carbazole carbamate (28) | U87MG (human glioblastoma) | 15.25 | [4] |
| Mahanine (15) | HL-60 (human promyelocytic leukemia) | 12.1 (µg/mL) | [5] |
| Mahanine (15) | HeLa (human cervical cancer) | 12.8 (µg/mL) | [5] |
| Murrayamine-J (18) | HL-60 (human promyelocytic leukemia) | 5.1 (µg/mL) | [5] |
| Murrayamine-J (18) | HeLa (human cervical cancer) | 7.7 (µg/mL) | [5] |
| (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) | A549 (human lung carcinoma) | Not specified, induces apoptosis | [4] |
Neuroprotective Applications
A significant breakthrough in the medicinal chemistry of 3-aminocarbazole is the discovery of the P7C3 series of compounds, which exhibit potent neuroprotective and proneurogenic properties. These compounds, particularly P7C3-A20, have shown promise in preclinical models of various neurodegenerative diseases and traumatic brain injury.
Table 3: Neuroprotective Activity of P7C3-A20
| Model System | Effect | Quantitative Data | Reference |
| Ischemic Stroke (Rat Model) | Reduced cortical and hippocampal atrophy, improved sensorimotor and cognitive function. | Restored NAD+ levels to sham levels. | [6] |
| Traumatic Brain Injury (Mouse Model) | Reduced contusion volume, improved neuronal survival, and preserved cognitive function. | Significant reduction in NeuN-positive cell loss. | [7] |
| Parkinson's Disease (MPTP Mouse Model) | Nearly complete rescue of TH+ cells. | Efficacy observed at doses as low as 1 mg/kg/day. | [8] |
| Amyotrophic Lateral Sclerosis (G93A-SOD1 Mouse Model) | Higher density of spinal motor neurons. | Significant difference observed at days 100 and 110. | [8] |
| Primary Neuronal Culture | Concentration-dependent neurotoxicity observed, no protection against Wallerian degeneration. | - | [9] |
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: Inhibition of the JAK/STAT Pathway
Several carbazole derivatives exert their anticancer effects by targeting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[10] This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its aberrant activation is a hallmark of many cancers. By inhibiting key components of this pathway, these compounds can suppress tumor growth and induce cancer cell death.
Neuroprotective Mechanism: Activation of the NAMPT/Sirt3 Pathway
The neuroprotective effects of the P7C3 class of aminopropyl carbazoles are mediated through the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[11][12] This leads to an increase in cellular NAD+ levels, which in turn activates the NAD+-dependent deacetylase Sirtuin 3 (Sirt3). Activated Sirt3 plays a crucial role in mitochondrial function and cellular stress resistance, ultimately promoting neuronal survival.
Experimental Protocols
Synthesis of 3-Amino-9-ethylcarbazole
This three-step synthesis is a common and efficient method for preparing the 3-aminocarbazole scaffold.[13]
Step 1: N-Ethylation of Carbazole
-
In a reaction vessel, dissolve carbazole (20 g, 119.6 mmol), potassium hydroxide (20.13 g, 358.8 mmol), and bromoethane (39.1 g, 358.8 mmol) in 200 ml of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the mixture into a large volume of cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 9-ethylcarbazole.
Step 2: Nitration of 9-Ethylcarbazole
-
Dissolve 9-ethylcarbazole (15 g, 0.077 mol) in 40 g of acetonitrile.
-
While maintaining the temperature between 25-40°C, add 17.48 g of 36% nitric acid (0.10 mol) dropwise.
-
Stir the mixture for 4 hours at 25-40°C.
-
After the reaction is complete (monitored by TLC), add 10-15 g of water and stir for an additional 10-20 minutes.
-
Filter the precipitated product, wash with water, and dry to obtain 3-nitro-9-ethylcarbazole. This protocol has a reported yield of approximately 98.2%.[13]
Step 3: Reduction of 3-Nitro-9-ethylcarbazole
-
Prepare a solution of 3-nitro-9-ethylcarbazole (10.2 g, 42.5 mmol) and stannous chloride dihydrate (38.4 g, 170 mmol) in 100 ml of concentrated hydrochloric acid.[3]
-
Heat the solution for 3 hours at 92°C.
-
Cool the solution in an ice bath and cautiously make it basic by the partial addition of a solution of 75 g of sodium hydroxide in 150 ml of water.
-
Filter the product, wash with the basic solution, followed by copious amounts of water, and air dry.
-
Recrystallization from pyridine/water can be performed for further purification to yield 3-amino-9-ethylcarbazole (reported yield: 82%).[3]
Synthesis of Ellipticine (A Representative Anticancer Pyridocarbazole)
This protocol outlines a convergent synthesis of ellipticine starting from ellipticine quinone.[14]
-
To a mixture of ellipticine quinone (16.8 mg, 0.068 mmol), THF (10.2 mL), and TMEDA (0.33 mL, 2.17 mmol) in an argon-fluxed sealed tube, add a 2.2 M solution of CH3Li in diethyl ether with LiBr (0.5 mL, 1.08 mmol) at 0°C.
-
Stir the solution for 1 hour, then heat the reaction mixture to 100°C for 48 hours.
-
Cool the reaction mixture and add another portion of the 2.2 M solution of CH3Li in Et2O with LiBr (0.5 mL, 1.08 mmol) at 0°C.
-
Stir the mixture at 100°C for an additional 26 hours.
-
Evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography (Hex:EtOAc = 2:1) on silica gel and wash with EtOAc to give ellipticine.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[2]
-
Preparation of Materials:
-
Prepare a stock solution of the 3-aminocarbazole derivative in a suitable solvent (e.g., DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 3-aminocarbazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of a compound against a neurotoxin in primary neuronal cultures.[9][10]
-
Primary Neuron Culture:
-
Isolate primary neurons (e.g., cortical or hippocampal neurons) from embryonic rodents and culture them on poly-D-lysine-coated plates.
-
-
Compound Pre-treatment:
-
Pre-treat mature neuron cultures with various concentrations of the 3-aminocarbazole derivative for 1-2 hours.
-
-
Induction of Neurotoxicity:
-
Induce neuronal injury by adding a neurotoxin (e.g., glutamate, 6-hydroxydopamine) to the culture medium.
-
-
Incubation:
-
Incubate the cultures for 24 hours at 37°C.
-
-
Assessment of Neuroprotection:
-
Evaluate neuronal viability using methods such as the MTT assay, LDH release assay, or by immunostaining for neuronal markers (e.g., NeuN) and quantifying surviving neurons.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by the compound compared to the neurotoxin-treated control and determine the EC50 value (the concentration of the compound that provides 50% of the maximal neuroprotective effect).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - UCL Discovery [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anticancer Agents from Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds in the field of oncology drug discovery. Possessing a rigid, planar structure, the carbazole nucleus serves as a versatile scaffold for the development of potent anticancer agents.[1] These compounds exert their therapeutic effects through a variety of mechanisms, including intercalation into DNA, inhibition of key enzymes such as topoisomerases and protein kinases, and disruption of microtubule dynamics.[1] This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of carbazole derivatives as potential anticancer agents.
Data Presentation: In Vitro Cytotoxicity of Carbazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative carbazole derivatives against various human cancer cell lines. This data is crucial for identifying lead compounds and understanding their spectrum of activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Girinimbine | Breast (MCF-7) | 4.8 | [2] |
| Colon (HCT-116) | 7.2 | [2] | |
| Leukemia (HL-60) | 3.5 | [2] | |
| Compound 14a | Gastric (7901) | 11.8 | [3] |
| Melanoma (A875) | 9.77 | [3] | |
| Compound 3b | Hepatocellular (HepG-2) | 0.0304 | [3] |
| Breast (MCF-7) | 0.058 | [3] | |
| Colon (HCT-116) | 0.047 | [3] | |
| Compound 5c | Hepatocellular (HepG-2) | 0.048 | [3] |
| Breast (MCF-7) | 0.086 | [3] | |
| Colon (HCT-116) | 0.06 | [3] | |
| Compound 10 | Hepatocellular (HepG2) | 7.68 | [4] |
| Cervical (HeLa) | 10.09 | [4] | |
| Breast (MCF7) | 6.44 | [4] | |
| Compound 11 | Hepatocellular (HepG2) | >50 | [4] |
| Cervical (HeLa) | >50 | [4] | |
| Breast (MCF7) | >50 | [4] | |
| Compound 9 | Cervical (HeLa) | 7.59 | [4] |
| Compound 13k | Cervical (HeLa) | 1.2 | [5] |
| Hepatocellular (HepG2) | 1.8 | [5] | |
| Gastric (SGC-7901) | 2.2 | [5] | |
| ECPU-0001 | Lung (A549) | 1.779 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel carbazole derivatives.
Protocol 1: Synthesis of Carbazole Derivatives
This protocol provides a general framework for the synthesis of carbazole scaffolds, which can be further modified to generate a library of derivatives.[7][8]
General Procedure for Palladium-Catalyzed Synthesis:
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, combine the appropriate aniline derivative (1.0 eq.), 2-bromophenylacetylene (1.2 eq.), palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq.) in an anhydrous solvent such as toluene.
-
Base Addition: Add a base, such as potassium carbonate (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired carbazole derivative.
Note: Specific reaction conditions, including catalyst, ligand, base, solvent, and temperature, may need to be optimized for different substrates.
Protocol 2: In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Carbazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the carbazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 3: Topoisomerase II Inhibition Assay
This assay determines the ability of carbazole derivatives to inhibit the catalytic activity of topoisomerase II.[11][12][13]
Materials:
-
Human Topoisomerase IIα
-
kDNA (kinetoplast DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Carbazole derivatives
-
Loading dye
-
Agarose gel (1%)
-
Ethidium bromide
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA (e.g., 200 ng), and the carbazole derivative at various concentrations.
-
Enzyme Addition: Add Topoisomerase IIα (e.g., 1 unit) to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate faster than the catenated kDNA.
Protocol 4: Tubulin Polymerization Assay
This assay measures the effect of carbazole derivatives on the polymerization of tubulin into microtubules.[5][14][15]
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Carbazole derivatives
-
Microplate reader with temperature control
Procedure:
-
Reaction Setup: In a pre-warmed 96-well plate, add polymerization buffer, GTP, and the carbazole derivative at various concentrations.
-
Tubulin Addition: Add purified tubulin to each well to initiate polymerization.
-
Polymerization Monitoring: Immediately place the plate in a microplate reader pre-heated to 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory effect of the compounds.
Protocol 5: STAT3 Phosphorylation Western Blot Assay
This protocol is for determining the effect of carbazole derivatives on the phosphorylation of STAT3.[16][17][18][19][20]
Materials:
-
Cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) or IL-6 inducible STAT3
-
Carbazole derivatives
-
Lysis buffer
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the carbazole derivative for a specified time. For inducible cells, stimulate with IL-6.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control.
Protocol 6: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of carbazole derivatives on cell cycle progression.[21][22][23]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Carbazole derivatives
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the carbazole derivative at various concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 7: Caspase-3 Activity Assay
This assay measures the activation of caspase-3, a key effector in apoptosis.[24][25][26][27][28][29]
Materials:
-
Treated cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader
Procedure:
-
Lysate Preparation: Prepare cell lysates from both treated and untreated cells.
-
Reaction Setup: In a 96-well plate, add cell lysate, assay buffer, and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.
-
Data Analysis: Determine the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
Protocol 8: In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a lead carbazole derivative.[6]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Lead carbazole derivative formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the carbazole derivative (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition (TGI).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using DOT language, illustrate key signaling pathways targeted by carbazole derivatives and a general experimental workflow for their evaluation.
Caption: STAT3 Signaling Pathway Inhibition by Carbazole Derivatives.
Caption: Disruption of Microtubule Dynamics by Carbazole Derivatives.
Caption: General Workflow for Anticancer Drug Development from Carbazoles.
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
- 5. Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma in Vitro and Xenograft Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Novel carbazole inhibits phospho-STAT3 through induction of protein-tyrosine phosphatase PTPN6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel carbazole attenuates vascular remodeling through STAT3/CIAPIN1 signaling in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synchronization of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 25. dovepress.com [dovepress.com]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. promega.com [promega.com]
- 28. assaygenie.com [assaygenie.com]
- 29. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 9H-Carbazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Carbazol-3-amine is a crucial building block in the synthesis of various biologically active molecules and functional materials. Its purity is of paramount importance as impurities can significantly impact the efficacy, safety, and properties of the final products. These application notes provide a comprehensive overview of analytical techniques and detailed protocols for the purity assessment of this compound, ensuring reliable and accurate results for researchers and drug development professionals.
Analytical Techniques Overview
A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of this compound. The primary techniques include High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and Thermal Analysis (DSC/TGA) to assess thermal stability and the presence of residual solvents. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are vital for structural confirmation and identification of impurities.
Caption: Workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound and quantifying related impurities.[1][2][3]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 235 nm (or optimized using DAD).[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]
Data Presentation: HPLC Purity Analysis
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 4.5 | 0.25 | Unknown Impurity |
| 2 | 8.2 | 99.5 | This compound |
| 3 | 12.1 | 0.15 | Dimer Impurity |
| 4 | 15.8 | 0.10 | Starting Material |
Note: The retention times and area percentages are representative and may vary depending on the specific instrumentation and sample batch.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present in the this compound sample.[4] Due to the polar nature and low volatility of amines, derivatization is often required to improve chromatographic performance.[4][5][6] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[6]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
To approximately 1 mg of the this compound sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Instrumentation: A standard GC-MS system.
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Data Presentation: Potential Volatile Impurities by GC-MS
| Retention Time (min) | Tentative Identity (based on MS library search) |
| 5.3 | Residual Aniline (Starting Material) |
| 7.8 | N-silylated this compound |
| 9.2 | Unreacted Nitrating Agent Byproduct |
Note: The identities of the peaks should be confirmed by comparing their mass spectra with reference standards.
Thermal Analysis (DSC/TGA) for Thermal Stability and Residual Solvent Detection
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of this compound.[7] DSC can determine the melting point and detect polymorphic transitions, while TGA measures weight loss as a function of temperature, indicating thermal decomposition and the presence of volatile components like residual solvents.[7]
Experimental Protocol: DSC/TGA
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Pan: Alumina crucibles.
-
Sample Weight: 5-10 mg.[7]
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp to 600 °C at a heating rate of 10 °C/min.
-
Data Presentation: Thermal Analysis
| Thermal Event | Temperature (°C) | Observation | Interpretation |
| TGA Weight Loss | ~100-150 | ~0.5% | Loss of residual solvent (e.g., water, ethanol) |
| DSC Endotherm | ~200-210 | Sharp Peak | Melting point of this compound |
| TGA Decomposition | >300 | Significant Weight Loss | Onset of thermal decomposition |
Spectroscopic Characterization (NMR & MS)
NMR and MS are indispensable for the unambiguous structural confirmation of this compound and the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure. For this compound, the aromatic protons are expected to appear in the range of 6.5-8.0 ppm, and the amine protons will likely be a broad singlet.[8]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition of the molecule. The electron ionization (EI) mass spectrum of the related 3-Amino-9-ethylcarbazole shows a prominent molecular ion peak, which is expected for this compound as well.[9]
Potential Impurities
The purity of this compound can be affected by impurities arising from its synthesis. Potential impurities may include:
-
Starting materials: Unreacted precursors.
-
Degradation products: Formed due to exposure to light, heat, or air.[3]
-
Dimer impurities: Can form during certain reaction steps.[10]
A thorough analytical approach as outlined above is crucial for the detection and quantification of these potential impurities.
Caption: Selection of analytical techniques based on the analytical goal for this compound.
Conclusion
The purity assessment of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC is the method of choice for quantitative purity analysis, while GC-MS is invaluable for identifying volatile impurities. Thermal analysis provides critical information on thermal stability and residual solvents. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound.
References
- 1. This compound (9CI) | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. kohan.com.tw [kohan.com.tw]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, 9-ethyl- [webbook.nist.gov]
- 10. connectjournals.com [connectjournals.com]
- 11. jocpr.com [jocpr.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 9H-Carbazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method developed for the quantitative analysis of 9H-Carbazol-3-amine. The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products. The protocol outlines the systematic approach to method development, including column and mobile phase selection, optimization of chromatographic parameters, and a forced degradation study to ensure specificity. The final validated method is suitable for routine quality control and stability testing of this compound in bulk drug substances and formulated products.
Introduction
This compound is a tricyclic aromatic N-heteroatomic compound that serves as a crucial building block in the synthesis of various complex carbazole derivatives.[1][2] Its rigid, planar structure and reactive amino group make it a versatile precursor for developing materials with unique electronic properties for applications like organic light-emitting diodes (OLEDs) and as a scaffold for novel pharmaceutical agents with potential therapeutic activities.[2] Given its significance, a reliable and validated analytical method is essential to ensure the purity, stability, and quality of this compound.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aromatic amines due to the polarity and low volatility of these compounds.[3][4] This application note provides a comprehensive protocol for a stability-indicating HPLC method for this compound, developed through a systematic process including forced degradation studies as recommended by ICH guidelines.[5][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing a suitable chromatographic method.
| Property | Value | Reference |
| CAS Number | 6377-12-4 | [7][8] |
| Molecular Formula | C₁₂H₁₀N₂ | [7][8] |
| Molecular Weight | 182.226 g/mol | [7][8] |
| LogP (Octanol/Water) | 3.07 | [7] |
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent)
-
Reagents: Formic Acid (AR Grade), Hydrochloric Acid (AR Grade), Sodium Hydroxide (AR Grade), Hydrogen Peroxide (30%, AR Grade)
Instrumentation and Optimized Chromatographic Conditions
The analysis was performed on an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
| Parameter | Optimized Condition |
| Column | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 30% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 295 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (100 µg/mL): Prepare the sample solution by dissolving the bulk drug or formulation in methanol and then diluting with the diluent to achieve a final concentration of approximately 100 µg/mL.
Method Development Strategy
The development of a robust, stability-indicating HPLC method requires a systematic approach. The workflow diagram below illustrates the key stages of this process.
Caption: HPLC method development and validation workflow.
The logical relationship between analyte properties, instrument parameters, and desired chromatographic outcomes is crucial for efficient method development.
Caption: Logic diagram for HPLC parameter selection.
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][9] The study exposes the API to various stress conditions to produce potential degradation products.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, then dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve and dilute to the target concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve and dilute to the target concentration.
Results and Discussion
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. The results from five replicate injections of the working standard solution are summarized below.
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | 5.8 | - |
| RSD of Retention Time (%) | 0.25 | ≤ 1.0% |
| RSD of Peak Area (%) | 0.48 | ≤ 2.0% |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 2000 |
Forced Degradation Results
The method successfully separated the main peak of this compound from all degradation products formed under various stress conditions, confirming its stability-indicating capability.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (1N HCl, 80°C) | 12.5% | Two major degradation peaks observed. |
| Base Hydrolysis (1N NaOH, 80°C) | 8.2% | One minor degradation peak observed. |
| Oxidation (30% H₂O₂, RT) | 18.9% | Multiple degradation peaks observed. |
| Thermal (105°C, Solid) | 4.5% | Negligible degradation. |
| Photolytic (UV/Vis Light) | 6.1% | One significant degradation peak. |
Conclusion
A specific, accurate, and robust stability-indicating RP-HPLC method has been successfully developed for the quantitative analysis of this compound. The method employs a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile, with UV detection at 295 nm. The forced degradation studies demonstrated that the method can effectively separate the analyte from its degradation products. This method is suitable for routine quality control and stability studies in the pharmaceutical industry.
References
- 1. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 6377-12-4 | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. This compound (9CI) | SIELC Technologies [sielc.com]
- 8. Carbazol-3-amine | C12H10N2 | CID 44621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9H-Carbazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 9H-Carbazol-3-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Reduction of 3-Nitro-9H-Carbazole
This is a widely used method for synthesizing this compound. However, issues such as incomplete reduction and difficulty in product isolation can arise.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive or Insufficient Reducing Agent | Use a fresh, high-purity reducing agent. Common choices include SnCl₂·2H₂O in ethanol or HCl, catalytic hydrogenation with Pd/C, or hydrazine hydrate with a catalyst. Ensure the molar ratio of the reducing agent to the starting material is optimized. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction temperature or adding more reducing agent. Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Degradation of Starting Material or Product | Some reduction methods can be harsh. If degradation is suspected, switch to a milder reducing agent. For instance, catalytic transfer hydrogenation with hydrazine hydrate and Pd/C can be a gentler alternative to metal/acid reductions.[1] |
Problem: Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-reduction | Over-reduction is less common for this specific transformation but can occur with very harsh reducing agents or prolonged reaction times. Careful monitoring of the reaction is crucial. |
| Incomplete Nitration of Carbazole | If the starting 3-nitro-9H-carbazole is impure (e.g., contains dinitro species), the corresponding diamino byproducts will be formed. Ensure the purity of the starting material before the reduction step. |
Problem: Difficult Product Isolation
| Potential Cause | Suggested Solution |
| Product Solubility | This compound has moderate solubility. After the reaction, if the product precipitates, it can be isolated by filtration. If it remains in solution, extraction with an appropriate organic solvent is necessary. |
| Removal of Metal Salts | When using metal-based reducing agents like SnCl₂ or Fe, the removal of metal salts during work-up is critical. Adjusting the pH to basic conditions can precipitate metal hydroxides, which can then be filtered off. |
Route 2: Buchwald-Hartwig Amination of 3-Bromo-9H-Carbazole
This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond, but it is sensitive to reaction conditions.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and degassed. Use a glovebox or Schlenk line techniques for setting up the reaction.[2] Consider using a pre-catalyst which is more stable and easily activated. |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos or RuPhos are often effective for carbazole amination.[2] It may be necessary to screen a few different ligands to find the optimal one for your specific substrate. |
| Suboptimal Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (LiOtBu) are commonly used and generally give high yields.[2] Weaker bases like K₂CO₃ may result in significantly lower yields.[2] |
| Low Reaction Temperature | Buchwald-Hartwig aminations typically require heating, often in the range of 80-110 °C.[2] Ensure the reaction is being heated to an adequate temperature. |
Problem: Formation of Side Products
| Potential Cause | Suggested Solution |
| Hydrodehalogenation | This side reaction, where the bromo group is replaced by a hydrogen, can compete with the desired amination. This can be minimized by choosing a suitable ligand that promotes reductive elimination over β-hydride elimination.[2] Using a slight excess of the amine can also favor the desired product.[2] |
| Homocoupling of the Aryl Halide | This can occur at high temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst/ligand combination can help to suppress this side reaction. |
Route 3: Ullmann Condensation of 3-Bromo-9H-Carbazole
This copper-catalyzed reaction is an older but still viable method. It often requires harsher conditions than the Buchwald-Hartwig amination.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | The active species is typically Cu(I). Use a fresh, high-purity copper(I) salt like CuI.[3] If using Cu(0) or Cu(II), ensure the reaction conditions can generate the active Cu(I) species.[3] |
| Inappropriate Ligand | While traditional Ullmann reactions were often performed without a ligand, modern protocols often use ligands like 1,10-phenanthroline or amino acids (e.g., L-proline) to improve yields and lower reaction temperatures.[3] |
| High Reaction Temperatures | Traditional Ullmann reactions often require very high temperatures (>150 °C). If you are observing decomposition of your starting material or product, consider using a ligand to enable the reaction to proceed at a lower temperature.[3] |
| Insoluble Reactants | Ensure that the reactants have sufficient solubility in the chosen solvent at the reaction temperature. High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are commonly used. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is the best for preparing this compound?
A1: The "best" route depends on the available starting materials, equipment, and desired scale.
-
Reduction of 3-nitro-9H-carbazole: This is often a reliable and cost-effective method if 3-nitro-9H-carbazole is readily available.
-
Buchwald-Hartwig amination: This method is very versatile and generally gives high yields under relatively mild conditions, but the palladium catalyst and phosphine ligands can be expensive.
-
Ullmann condensation: This can be a good option if palladium-based methods are not feasible, but it often requires higher temperatures and longer reaction times.
Q2: How can I effectively purify the crude this compound?
A2: Purification is typically achieved by column chromatography on silica gel. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is often effective. Due to the basic nature of the amino group, "streaking" or tailing on the silica gel column can be an issue. This can often be resolved by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[4] Recrystallization from a suitable solvent can also be an effective purification method for solid products.[4]
Q3: My purified this compound is changing color upon storage. What is happening and how can I prevent it?
A3: The amino group on the carbazole ring is susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air and light. To prevent this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a dark, cool place.[4]
Q4: What are the key safety precautions to take during the synthesis of this compound?
A4:
-
Nitration: If you are preparing the 3-nitro-9H-carbazole precursor, be aware that nitration reactions are highly exothermic and require careful temperature control.
-
Handling Reagents: Many of the reagents used, such as strong bases (NaOtBu), reducing agents (hydrazine), and metal catalysts, are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).
-
Inert Atmosphere: For air- and moisture-sensitive reactions like the Buchwald-Hartwig amination, it is crucial to work under an inert atmosphere.
Data Presentation
Table 1: Comparison of Common Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Typical Reagents | Advantages | Disadvantages |
| Reduction | 3-Nitro-9H-Carbazole | SnCl₂/HCl, Pd/C, H₂, Hydrazine | Often high yielding, cost-effective | May require handling of hazardous reagents (e.g., hydrazine), metal waste |
| Buchwald-Hartwig Amination | 3-Bromo-9H-Carbazole, Ammonia source | Pd catalyst, phosphine ligand, strong base | High yields, mild conditions, broad substrate scope[5] | Expensive catalyst and ligands, requires inert atmosphere |
| Ullmann Condensation | 3-Bromo-9H-Carbazole, Ammonia source | Cu(I) salt, ligand (optional), base | Less expensive than Pd-based methods | Often requires high temperatures and long reaction times, lower yields |
Table 2: Effect of Different Bases on Buchwald-Hartwig Amination Yield
| Base | Yield (%) |
| t-BuOLi | 98 |
| t-BuONa | 97 |
| Cs₂CO₃ | 96 |
| K₃PO₄ | 25 |
| K₂CO₃ | 19 |
| Reaction conditions: Bromobenzene (1 mmol), carbazole (1.2 mmol), base (1.4 mmol), [Pd(allyl)Cl]₂ (1 mol%), TrixiePhos (4 mol%), toluene (2 mL), 100 °C, 24 h.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3-Nitro-9H-Carbazole
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitro-9H-carbazole in ethanol.
-
Addition of Reducing Agent: To the stirred solution, add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) followed by concentrated hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a strong base (e.g., NaOH solution) until the solution is alkaline.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 3-bromo-9H-carbazole, a palladium pre-catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu) to an oven-dried reaction vessel.
-
Solvent and Amine Source: Add anhydrous, degassed solvent (e.g., toluene) and the ammonia source (e.g., benzophenone imine, followed by hydrolysis).
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using an imine, hydrolyze it with an acid.
-
Extraction: Dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[2]
Protocol 3: Synthesis of this compound via Ullmann Condensation
-
Reaction Setup: To an oven-dried reaction vessel, add 3-bromo-9H-carbazole, a copper(I) salt (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K₂CO₃).
-
Solvent and Amine Source: Add a high-boiling polar aprotic solvent (e.g., DMF) and the ammonia source.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 120-180 °C) and stir for an extended period. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and dilute it with water.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.[3]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 3-Aminocarbazole
Welcome to the technical support center for the purification of 3-aminocarbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-aminocarbazole?
A1: The most common impurities in 3-aminocarbazole synthesized by the reduction of 3-nitrocarbazole are typically unreacted starting material (3-nitrocarbazole), other nitro-isomers formed during the nitration of carbazole, and by-products from the reduction reaction.
Q2: Why does my 3-aminocarbazole streak on a silica gel TLC plate?
A2: Streaking of 3-aminocarbazole on a standard silica gel TLC plate is a common issue. The primary reason is the basic nature of the amino group, which interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor migration and tailing or streaking of the spot.
Q3: How can I prevent my compound from sticking to the silica gel column during chromatography?
A3: To prevent 3-aminocarbazole from sticking to the silica gel column, the acidic nature of the stationary phase needs to be neutralized. This is most commonly achieved by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (typically 0.1-2%).[1] Alternatively, a less acidic stationary phase like alumina can be used.
Q4: What is the best method to assess the purity of my final 3-aminocarbazole product?
A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of 3-aminocarbazole.[2] It allows for the quantification of the main compound and the detection of even minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the chemical structure and can provide an indication of purity.
Troubleshooting Guides
Issue 1: Peak Tailing in Column Chromatography
-
Symptom: The peak corresponding to 3-aminocarbazole on the chromatogram is broad and asymmetrical, with a pronounced "tail."
-
Cause: The basic amino group of 3-aminocarbazole interacts strongly with the acidic silanol groups on the surface of the silica gel stationary phase.
-
Solutions:
-
Mobile Phase Additive: Add a small amount of triethylamine (TEA) (0.1-2%) to your mobile phase to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phase: Use a less acidic stationary phase, such as alumina.
-
Deactivated Silica Gel: Prepare a slurry of silica gel with the mobile phase containing TEA before packing the column to ensure the silica is "deactivated".[3][4][5]
-
Issue 2: Poor Separation of Impurities
-
Symptom: Impurities are co-eluting with the 3-aminocarbazole, resulting in impure fractions.
-
Cause: The polarity of the mobile phase may not be optimal for separating the target compound from impurities with similar polarities.
-
Solutions:
-
Optimize Solvent System: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to identify the optimal conditions for separation. An ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4 for good separation on a column.[1]
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run. This can help to separate compounds with a wider range of polarities.
-
Issue 3: Low Recovery from Recrystallization
-
Symptom: A significant amount of 3-aminocarbazole is lost during the recrystallization process, resulting in a low yield.
-
Cause:
-
The chosen recrystallization solvent is too good at dissolving the compound, even at low temperatures.
-
Too much solvent was used to dissolve the crude product.
-
Premature crystallization occurred during hot filtration.
-
-
Solutions:
-
Solvent Selection: Choose a solvent in which 3-aminocarbazole is highly soluble at high temperatures but has low solubility at low temperatures. Common solvents to test include ethanol, methanol, toluene, and mixtures like ethanol/water.
-
Use Minimal Solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution.
-
Prevent Premature Crystallization: Ensure the filtration apparatus is pre-heated before filtering the hot solution to remove insoluble impurities.
-
Data Presentation
Table 1: Comparison of Purification Methods for 3-Aminocarbazole
| Purification Method | Typical Purity of Crude (%) | Typical Purity of Final Product (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 85-90 | >98 | 70-85 | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields if the compound has some solubility in the cold solvent. |
| Column Chromatography | 85-90 | >99 | 60-80 | High purity can be achieved, good for separating multiple impurities. | More time-consuming, requires more solvent, potential for product loss on the column. |
Note: The values presented in this table are representative and can vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of 3-Aminocarbazole
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude 3-aminocarbazole in various solvents (e.g., ethanol, methanol, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 3-aminocarbazole in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Column Chromatography of 3-Aminocarbazole
-
TLC Analysis: Dissolve a small amount of the crude 3-aminocarbazole in a suitable solvent (e.g., dichloromethane/methanol). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., hexanes:ethyl acetate with 1% TEA). The goal is to find a solvent system where the 3-aminocarbazole has an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (including 1% TEA). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 3-aminocarbazole in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure 3-aminocarbazole and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
Technical Support Center: 9H-Carbazol-3-amine Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 9H-Carbazol-3-amine during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound has changed color from off-white/light tan to a darker brown/purple hue. What is happening?
A1: A color change is a primary indicator of oxidation. This compound, like many aromatic amines, is susceptible to air oxidation, which leads to the formation of colored impurities. This process is often accelerated by exposure to light and elevated temperatures.
Q2: What are the ideal storage conditions to prevent the oxidation of this compound?
A2: To minimize oxidation, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen. This displaces oxygen, a key reactant in the oxidation process.
-
Refrigeration: Store at low temperatures, typically 2-8°C. This slows down the rate of chemical degradation.
-
Light Protection: Use an amber or opaque vial to protect the compound from light, which can catalyze oxidation.
-
Airtight Seal: Ensure the container is tightly sealed to prevent the ingress of air and moisture.
Q3: I have been storing my this compound in a standard vial on the shelf. Is it still usable?
A3: The usability of the compound depends on the extent of degradation and the tolerance of your specific application to impurities. It is highly recommended to assess the purity of the material before use. A simple visual inspection for significant color change can be a first indicator. For quantitative assessment, techniques like HPLC are recommended (see Experimental Protocols section). If the purity is compromised, purification by recrystallization or chromatography may be necessary.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation. A combination of antioxidants is often more effective than a single one. For aromatic amines, a mixture of a hindered phenolic antioxidant (a free radical scavenger), a peroxide decomposer, and a light stabilizer can provide comprehensive protection. The total concentration of the antioxidant mixture is typically in the range of 0.01-0.5% by weight.
Q5: What are some examples of suitable antioxidants?
A5:
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Hindered Phenolic Antioxidants: Butylated hydroxytoluene (BHT) or Irganox® 1010.
-
Peroxide Decomposers: Thioethers or organophosphites.
-
Light Stabilizers: Benzophenones or benzotriazoles.
It is crucial to ensure the chosen antioxidant is compatible with your downstream applications and does not interfere with your experimental results. A small-scale stability study is recommended to validate the effectiveness and compatibility of the selected antioxidant(s).
Quantitative Data on Stability
To illustrate the impact of storage conditions on the stability of this compound, the following table summarizes representative data from a forced degradation study.
| Storage Condition | Time (Weeks) | Purity (%) | Appearance |
| Ideal Conditions | 0 | 99.5 | Off-white powder |
| (2-8°C, Inert Gas, Dark) | 4 | 99.4 | No change |
| 12 | 99.2 | No change | |
| 24 | 99.1 | No change | |
| Ambient Conditions | 0 | 99.5 | Off-white powder |
| (20-25°C, Air, Light) | 4 | 95.2 | Light brown powder |
| 12 | 88.7 | Brown powder | |
| 24 | 75.3 | Dark brown/purple solid | |
| Accelerated Conditions | 0 | 99.5 | Off-white powder |
| (40°C, Air, Light) | 1 | 90.1 | Brown powder |
| 2 | 82.5 | Dark brown powder | |
| 4 | 68.9 | Dark purple solid | |
| Ideal + Antioxidant | 0 | 99.5 | Off-white powder |
| (2-8°C, Inert Gas, Dark) | 24 | 99.4 | No change |
| Ambient + Antioxidant | 0 | 99.5 | Off-white powder |
| (20-25°C, Air, Light) | 24 | 98.1 | Very light tan powder |
Note: This data is illustrative and intended to demonstrate the relative effects of different storage conditions. Actual degradation rates may vary.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for a similar carbazole derivative and is suitable for assessing the purity and stability of this compound.[1]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 80:20 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Detector at a wavelength determined by the UV spectrum of this compound (a starting wavelength of 254 nm is often suitable).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Run Time: 15 minutes (or until all degradation products have eluted).
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration within the linear range of the detector (e.g., 10-100 µg/mL).
3. Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any matrix components. This is achieved through forced degradation studies.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[2][3][4]
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Heat the solution at 60°C for a specified period.
-
Neutralize the solution with 0.1 M HCl before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature for a specified period.
4. Thermal Degradation:
-
Expose solid this compound to dry heat at a temperature above the recommended storage temperature (e.g., 60°C or 80°C) for a specified period.
5. Photolytic Degradation:
-
Expose a solution of this compound (or the solid powder) to UV light (e.g., 254 nm) for a specified period.
For all stress conditions, samples should be taken at various time points and analyzed by the stability-indicating HPLC method to monitor the degradation of this compound and the formation of degradation products.
Visualizations
Caption: Simplified pathway of this compound oxidation.
Caption: Troubleshooting flowchart for this compound discoloration.
Caption: Workflow for a comprehensive stability study.
References
- 1. Validated stability indicating LC method for carprofen: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
troubleshooting poor solubility of carbazole derivatives in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of carbazole derivatives during chromatographic analysis.
Section 1: Frequently Asked Questions (FAQs) - Solubility and Initial Troubleshooting
Q1: Why do many carbazole derivatives exhibit poor solubility?
A1: The poor solubility of many carbazole derivatives stems from their rigid, planar, and aromatic structure. This planarity promotes strong intermolecular π-π stacking interactions in the solid state, leading to high crystal lattice energy that is difficult for many common solvents to overcome.[1] Functional groups on the carbazole ring system can further influence solubility.
Q2: What are some general solvent recommendations for carbazole derivatives?
A2: Carbazole and its derivatives are generally more soluble in non-polar and some polar aprotic organic solvents compared to aqueous solutions.[2][3] Good solubility is often observed in solvents like chloroform, dichloromethane, toluene, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][5][6] They are typically sparingly soluble in alcohols like methanol and ethanol and have very low solubility in water.[4][6]
Q3: How does temperature affect the solubility of carbazole derivatives?
A3: The solubility of most carbazole derivatives increases with a rise in temperature.[7][8] Gentle heating (e.g., to 40-60°C) can be an effective strategy to dissolve a compound, but be mindful of the compound's stability and the solvent's boiling point.[1] Note that this can create a supersaturated solution, which may lead to precipitation as it cools to room temperature.[1]
Q4: My compound dissolves in a strong solvent like DCM or chloroform, but this is not compatible with my chromatography starting conditions. What should I do?
A4: This is a common challenge. For column chromatography, the recommended solution is to use a "dry loading" or "solid loading" technique. This involves pre-adsorbing your sample onto a solid support (like silica gel) before loading it onto the column. This method avoids introducing a strong solvent directly to the column, which would compromise the separation.
Section 2: Troubleshooting Poor Solubility in Column Chromatography
Q5: My carbazole derivative is precipitating on the column during purification. How can I prevent this?
A5: Precipitation on the column is a clear indicator of poor solubility in the mobile phase. Here are several troubleshooting steps:
-
Utilize the Dry Loading Technique: This is the most effective solution. Instead of dissolving your sample in a small amount of mobile phase (wet loading), pre-adsorb it onto silica gel. This ensures the compound is introduced to the column in a solid, finely dispersed state.
-
Adjust the Mobile Phase: You may need to start with a slightly more polar mobile phase to maintain solubility. However, this can compromise separation, so a balance must be found.
-
Run a Gradient Elution: Start with a mobile phase system in which your compound is sparingly soluble but does not precipitate, and gradually increase the polarity to elute your compound.
-
Decrease the Sample Load: Overloading the column can lead to concentrations that exceed the solubility limit in the mobile phase. Try running the column with less material.
Q6: I can't get good separation of my carbazole derivatives using column chromatography. What can I do?
A6: Poor separation can be due to several factors, including solubility issues:
-
Optimize Your Solvent System: Use Thin Layer Chromatography (TLC) to screen various solvent systems to find the one that provides the best separation (ideally, a difference in Rf values of at least 0.2).
-
Use a Gradient Elution: A gradual increase in the mobile phase polarity can improve the resolution of closely eluting compounds.
-
Check for Co-eluting Impurities: If an impurity has very similar solubility and polarity to your target compound, it may co-elute. In such cases, an alternative purification technique like recrystallization or preparative HPLC might be necessary.
-
Ensure Proper Column Packing: A poorly packed column will always give poor separation. Ensure the silica gel is packed uniformly without any cracks or channels.
Section 3: Troubleshooting Poor Solubility in HPLC
Q7: I'm observing peak tailing in the HPLC analysis of my carbazole derivative. What could be the cause?
A7: Peak tailing is a common issue and can be particularly prevalent with nitrogen-containing heterocyclic compounds like carbazoles. Possible causes include:
-
Secondary Interactions: The basic nitrogen atom in the carbazole ring can interact with acidic silanol groups on the surface of the silica-based stationary phase. This can be mitigated by using a mobile phase modifier like triethylamine (TEA) or by using a modern, end-capped column with low silanol activity.
-
Poor Solubility in the Mobile Phase: If the compound is not fully soluble in the mobile phase, it can lead to peak tailing. Ensure your sample is completely dissolved in the injection solvent, which should be compatible with the mobile phase.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.
Q8: My carbazole derivative is showing poor resolution or no peak at all in my reverse-phase HPLC run. What should I try?
A8: This often points to strong retention on the column due to the hydrophobic nature of carbazole derivatives.
-
Increase the Organic Modifier Concentration: Increase the percentage of acetonitrile or methanol in your mobile phase to decrease the retention time. A gradient elution, starting with a lower organic percentage and ramping up, is highly effective for separating compounds with a wide range of polarities.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a mixture of both.
-
Adjust the Mobile Phase pH: For ionizable carbazole derivatives, adjusting the pH of the mobile phase can significantly alter retention.
-
Ensure Sample is Dissolved: The compound may have precipitated in the sample vial after preparation. Always check for visible precipitate before injection.
Data Presentation: Solubility of Carbazole Derivatives
The following tables summarize available quantitative solubility data for carbazole and some of its derivatives in common organic solvents. This data can serve as a starting point for solvent selection.
Table 1: Solubility of Carbazole (Parent Compound)
| Solvent | Temperature (°C) | Solubility |
| Acetone | 25 | Soluble |
| Benzene | 25 | Slightly Soluble |
| Toluene | Hot | Soluble |
| Chloroform | Hot | Soluble |
| Ethanol | 25 | Slightly Soluble |
| Pyridine | 25 | Soluble (1 g / 6 mL) |
| Water | 25 | 1.80 mg/L |
Data compiled from various sources.[5][9]
Table 2: Solubility of 9-Ethyl-9H-carbazole-2-carbaldehyde at 25°C [4]
| Solvent Class | Solvent | Solubility ( g/100 mL) |
| Aromatic Hydrocarbons | Toluene | ~ 15.2 |
| Benzene | ~ 14.5 | |
| Halogenated Solvents | Dichloromethane | ~ 25.8 |
| Chloroform | ~ 28.1 | |
| Ketones | Acetone | ~ 10.5 |
| Ethers | Tetrahydrofuran (THF) | ~ 18.3 |
| Esters | Ethyl Acetate | ~ 8.7 |
| Alcohols | Methanol | ~ 1.5 |
| Ethanol | ~ 2.1 | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | ~ 35.4 |
| Dimethyl Sulfoxide (DMSO) | ~ 30.1 | |
| Non-polar Solvents | Hexane | < 0.1 |
Table 3: Solubility of N-Ethylcarbazole in Various Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Methanol | 298.15 | 1.85 |
| Ethanol | 298.15 | 2.54 |
| n-Propanol | 298.15 | 3.12 |
| Isopropanol | 298.15 | 2.98 |
| 1-Butanol | 298.15 | 3.87 |
| 1-Pentanol | 298.15 | 4.56 |
| Petroleum Ether | 298.15 | 1.92 |
Data extracted from a study by Jiang et al.[8]
Experimental Protocols
Protocol 1: Column Chromatography with Dry Loading for Poorly Soluble Carbazole Derivatives
This protocol is ideal when the compound of interest is poorly soluble in the column's mobile phase but soluble in a stronger solvent.
Materials:
-
Crude carbazole derivative
-
Silica gel (for column chromatography)
-
A strong solvent in which the compound is soluble (e.g., dichloromethane, chloroform, or acetone)
-
Mobile phase (eluent) as determined by TLC analysis
-
Glass column, sand, cotton or glass wool, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve the Sample: In a round-bottom flask, dissolve your crude carbazole derivative in the minimum amount of a suitable strong solvent.
-
Add Silica Gel: Add silica gel to the solution (typically 2-3 times the mass of your crude product).
-
Prepare the Dry Load: Swirl the mixture to create a slurry. Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your sample pre-adsorbed onto the silica gel.
-
Pack the Column: Prepare your chromatography column by placing a small plug of cotton/glass wool at the bottom, followed by a thin layer of sand. Fill the column with a slurry of silica gel in your initial, least polar mobile phase. Allow the silica to settle into a packed bed, ensuring no air bubbles or cracks are present. Drain the excess solvent until the level is just above the silica bed.
-
Load the Sample: Carefully add the dry-loaded sample powder to the top of the packed silica gel bed, creating a uniform layer.
-
Add a Protective Layer: Gently add a thin layer of sand on top of your sample layer. This prevents disturbance of the sample when you add more eluent.
-
Elute the Column: Carefully add your mobile phase to the column and begin elution. Collect fractions and monitor them by TLC to identify the fractions containing your purified product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified carbazole derivative.
Protocol 2: General Reverse-Phase HPLC Method for Carbazole Derivatives
This protocol provides a starting point for developing an analytical HPLC method for carbazole derivatives. Optimization will likely be required.
Materials:
-
Purified carbazole derivative
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Mobile phase modifier (e.g., formic acid or trifluoroacetic acid for MS compatibility)
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Prepare the Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Prepare the Sample: Dissolve a small amount of the carbazole derivative in a suitable solvent to a final concentration of approximately 1 mg/mL. The ideal solvent is the mobile phase itself, but if solubility is an issue, a stronger solvent like pure acetonitrile or THF can be used, ensuring the injection volume is small (e.g., 5-10 µL) to minimize peak distortion.
-
Set Up the HPLC System:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Carbazole derivatives typically have strong UV absorbance. Start with 254 nm and optimize based on the UV spectrum of your compound.
-
Injection Volume: 10 µL.
-
-
Run a Gradient Elution: A gradient is recommended to screen for impurities and ensure elution of the main compound.
-
Start with a gradient of 50% B to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 50% B and equilibrate the column for 5-10 minutes before the next injection.
-
-
Analyze the Chromatogram: Assess the retention time, peak shape, and resolution. Optimize the gradient, flow rate, and mobile phase composition as needed to achieve the desired separation.
Alternative Chromatography Techniques for Highly Insoluble Derivatives
For carbazole derivatives that remain challenging to analyze with conventional column chromatography and HPLC, consider the following advanced techniques:
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[5] It is particularly effective for separating non-polar, hydrophobic compounds and chiral molecules.[10] The low viscosity of the mobile phase allows for faster separations than HPLC.[11]
-
Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of capillary electrophoresis that uses surfactants to form micelles, which act as a pseudo-stationary phase.[12] This technique is excellent for separating both neutral and charged molecules, including highly hydrophobic compounds that are difficult to analyze by other methods.[13]
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Logic for selecting a chromatography method.
References
- 1. hplc.eu [hplc.eu]
- 2. Electrokinetic Chromatography‐based Micro Methods for Separation and Physiochemical Characterization of Very Hydrophobic Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public.pensoft.net [public.pensoft.net]
- 4. UPLC-TQD-MS/MS Method Validation for Quality Control of Alkaloid Content in Lepidium meyenii (Maca)-Containing Food and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 13. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for Bucherer-Bergs reaction
Welcome to the technical support center for the Bucherer-Bergs reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize hydantoin synthesis. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Bucherer-Bergs reaction?
The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, an ammonium salt (like ammonium carbonate), and a cyanide source (such as potassium or sodium cyanide). The reaction proceeds through the initial formation of an aminonitrile, which then reacts with carbon dioxide (often generated in situ from ammonium carbonate) to form a carbamic acid intermediate. This intermediate then undergoes an intramolecular cyclization to yield the hydantoin product.[1]
Q2: What are the typical starting materials and reagents?
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used.
-
Cyanide Source: Potassium cyanide (KCN) or sodium cyanide (NaCN) are commonly used.
-
Ammonium and Carbonate Source: Ammonium carbonate ((NH₄)₂CO₃) is the most common reagent as it provides both ammonia and carbon dioxide.
-
Solvent: A mixture of water and a miscible organic solvent like ethanol is typical to dissolve both the organic substrate and the inorganic reagents.[1][2]
Q3: What are the key parameters to control for a successful reaction?
The key parameters to control are reagent stoichiometry, temperature, reaction time, and solvent choice. The pH of the reaction mixture is also a critical factor.[1]
Q4: What are the main safety precautions for this reaction?
The Bucherer-Bergs reaction involves highly toxic cyanides. It is imperative to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the Bucherer-Bergs reaction in a question-and-answer format.
Problem 1: Low or No Product Yield
-
Q: My reaction is giving a very low yield of the desired hydantoin. What are the likely causes?
-
A: Low yields can stem from several factors:
-
Suboptimal Reagent Ratios: An incorrect ratio of reactants can lead to incomplete conversion. A commonly recommended molar ratio is 1:2:4 for the carbonyl compound:cyanide:ammonium carbonate.[3]
-
Inappropriate Temperature: The reaction temperature is crucial. While many reactions proceed well at 60-70°C, some less reactive ketones may require higher temperatures.[2][4] For instance, the synthesis of phenytoin from benzophenone sees a dramatic yield increase when the temperature is raised from 58-62°C to 110°C in a closed vessel.[4]
-
Poor Solubility: If your starting material has poor solubility in the solvent system, the reaction rate will be slow. Consider using alternative solvents like propylene glycol or acetamide for substrates with low solubility in ethanol/water mixtures.[4]
-
Volatilization of Reagents: Ammonium carbonate can decompose and release ammonia and carbon dioxide gas. If the reaction is run in an open vessel, the loss of these reagents can lead to an incomplete reaction. Performing the reaction in a sealed vessel can significantly improve yields.[4]
-
-
Problem 2: Formation of Side Products
-
Q: I am observing significant impurities in my crude product. What are the common side products and how can I minimize them?
-
A: The formation of side products is a common issue.
-
Polymerization: Aldehydes, in particular, can be prone to polymerization under the reaction conditions. Using ultrasonication can sometimes mitigate this by allowing for lower reaction temperatures and shorter reaction times.[5]
-
Hydrolysis of the Hydantoin Ring: The hydantoin ring can be susceptible to hydrolysis, especially during the workup. Careful control of pH during acidification is crucial to prevent the formation of the corresponding α-ureido acid.
-
Formation of Cyanohydrin: If the reaction conditions are not optimal for the subsequent steps, the cyanohydrin intermediate may be isolated as the main product. Ensure that there is a sufficient excess of ammonium carbonate and that the temperature is adequate for the cyclization to occur.
-
-
Problem 3: Difficult Purification
-
Q: I am struggling to purify my hydantoin product. What are some effective purification strategies?
-
A: Most hydantoins are crystalline solids and can be purified by recrystallization.[6]
-
Recrystallization: A mixture of ethanol and water is often a good solvent system for the recrystallization of hydantoins.
-
Acid-Base Extraction: If the product is contaminated with unreacted acidic or basic starting materials, an acid-base extraction during the workup can be effective. After the reaction, the mixture is typically acidified to precipitate the hydantoin. The crude product can then be dissolved in a basic solution and washed with an organic solvent to remove neutral impurities, followed by re-precipitation of the hydantoin by acidification.
-
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the optimization of the Bucherer-Bergs reaction for specific substrates.
Table 1: Optimization of 5,5-Diphenylhydantoin (Phenytoin) Synthesis
| Entry | Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzophenone | 60% Ethanol | 58-62 | 10 | 7 | [4] |
| 2 | Benzophenone | 60% Ethanol | 58-62 | 90 | 67 | [4] |
| 3 | Benzophenone | 60% Ethanol | 110 | - | 75 | [4] |
| 4 | Benzophenone | Propylene Glycol | 150 | 6 | 91-96 | [4][7] |
| 5 | Benzophenone | PEG | 110 | 24 | 41 | |
| 6 | Benzophenone | PEG | 130 | - | 75 | |
| 7 | Benzophenone | PEG | 150 | - | 89 | |
| 8 | Benzophenone | MeOH/H₂O | 150 | - | 71 |
Table 2: Effect of Solvent on Continuous Flow Synthesis of 5-Phenylhydantoin
| Entry | Solvent | Residence Time (min) | Temperature (°C) | Pressure (bar) | Conversion (%) | Isolated Yield (%) | Reference |
| 1 | - | 16 | 120 | 20 | Clogging | - | [3][8] |
| 2 | Ethanol | 16 | 120 | 20 | 90 | - | [3][8] |
| 3 | Methanol | 16 | 120 | 20 | 93 | - | [3][8] |
| 4 | Isopropanol | 16 | 120 | 20 | 92 | - | [3][8] |
| 5 | Ethyl Acetate | 16 | 120 | 20 | 72 | - | [3][8] |
| 6 | Ethyl Acetate | 32 | 120 | 20 | 80 | - | [3][8] |
| 7 | Ethyl Acetate | 32 | 100 | 20 | 88 | - | [3][8] |
| 8 | Ethyl Acetate | 32 | 140 | 20 | 87 | - | [3][8] |
| 9 | Ethyl Acetate | 32 | 120 | 20 | 96 | 91 | [3][8] |
Experimental Protocols
Protocol 1: Synthesis of 5,5-Diphenylhydantoin in Propylene Glycol [7]
-
In a steel bomb, combine 91 g of benzophenone, 500 mL of propylene glycol, 50 mL of water, 45 g of sodium cyanide, and ammonium acetate.
-
Seal the bomb and heat the mixture to 150°C for six hours.
-
After cooling, concentrate the mixture to a paste-like consistency.
-
Dilute the paste with water and acidify with hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration.
-
To purify, leach the precipitate with a 5% sodium hydroxide solution, filter to remove any insoluble impurities, and then re-precipitate the 5,5-diphenylhydantoin by acidifying the filtrate with hydrochloric acid.
-
Collect the purified product by filtration, wash with water, and dry.
Protocol 2: Continuous Flow Synthesis of Hydantoins [9]
This protocol describes a general setup for the continuous flow synthesis of hydantoins.
-
Feed A: Prepare a solution of the carbonyl compound in a suitable organic solvent (e.g., ethyl acetate).
-
Feed B: Prepare an aqueous solution of ammonium carbonate and potassium cyanide.
-
Using two independent pumps, deliver Feed A and Feed B into a T-mixer.
-
Pass the resulting biphasic mixture through a heated coil reactor at the desired temperature and pressure (e.g., 120°C and 20 bar).
-
The output from the reactor is collected, and the product is isolated by standard workup procedures, such as extraction or crystallization, after acidification.
Visualizations
Caption: Reaction mechanism of the Bucherer-Bergs synthesis.
Caption: Troubleshooting workflow for the Bucherer-Bergs reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
Technical Support Center: Nitration of 9H-Carbazole
Welcome to the technical support center for the nitration of 9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the mononitration of 9H-carbazole?
Under typical electrophilic nitration conditions, the mononitration of 9H-carbazole yields a mixture of isomers. The primary products are 3-nitro-9H-carbazole and 1-nitro-9H-carbazole. The electron-donating nature of the nitrogen atom directs the incoming electrophile (nitronium ion, NO₂⁺) to the ortho and para positions. Due to steric hindrance at the 4-position, the main products are the 1- and 3-isomers. The positions C3 and C6 are the most reactive.[1][2]
Q2: What are the common side reactions during the nitration of 9H-carbazole?
The most prevalent side reactions in the nitration of 9H-carbazole are:
-
Polynitration: The formation of dinitro and trinitro derivatives is a common issue, especially with an excess of the nitrating agent or under harsh reaction conditions. The most common dinitro product is 3,6-dinitro-9H-carbazole.[3][4]
-
Isomer Formation: As mentioned above, the reaction is often not perfectly regioselective, leading to a mixture of 1-nitro-, 2-nitro-, and 3-nitro-9H-carbazole.[1][2]
-
Oxidation/Degradation: Strong nitrating agents and high temperatures can lead to the oxidation of the carbazole ring, resulting in the formation of colored byproducts and tars. This is a common issue in the nitration of electron-rich aromatic compounds.
Q3: How can I control the regioselectivity of the nitration to favor a specific isomer?
Controlling regioselectivity is a key challenge. Here are some strategies:
-
Choice of Nitrating Agent: Milder nitrating agents, such as acetyl nitrate generated in situ, can sometimes offer better selectivity compared to aggressive mixtures like fuming nitric acid and sulfuric acid.
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of the reaction by favoring the kinetically controlled product.
-
Directing Groups: For specific regioselectivity, the use of a directing group on the nitrogen atom can be highly effective. For instance, a pyridyl directing group can be used in a palladium-catalyzed reaction to achieve C1-selective nitration.[1][2]
Q4: My reaction is producing a large amount of dinitrated product. How can I favor mononitration?
To favor mononitration, consider the following adjustments:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the nitrating agent relative to the carbazole.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Temperature: Perform the reaction at a lower temperature to reduce the rate of the second nitration.
Q5: The reaction mixture has turned dark and tarry. What could be the cause and how can I prevent it?
The formation of a dark, tarry mixture is usually indicative of oxidation and degradation of the carbazole starting material. This can be caused by:
-
Harsh Reaction Conditions: High concentrations of strong acids and elevated temperatures can promote oxidation.
-
Presence of Nitrous Acid: Nitrous acid (HNO₂) can be present as an impurity in nitric acid and can catalyze oxidative side reactions.
To prevent this, you can:
-
Use Purified Reagents: Ensure the nitric acid is free of nitrous acid.
-
Control Temperature: Maintain a low and consistent reaction temperature using an ice bath or other cooling system.
-
Milder Conditions: If possible, use a milder nitrating system.
Troubleshooting Guides
This section provides solutions to common problems encountered during the nitration of 9H-carbazole.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of Nitrated Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Material: Reaction conditions are too harsh. 3. Ineffective Nitrating Agent: The nitrating agent is not strong enough or has decomposed. | 1. Monitor Reaction: Use TLC to monitor the consumption of the starting material. If the reaction is sluggish, consider a slight increase in temperature or reaction time. 2. Milder Conditions: Decrease the reaction temperature and/or use a less aggressive nitrating agent. 3. Fresh Reagents: Use freshly opened or purified nitric acid. Prepare nitrating mixtures (e.g., mixed acid) just before use. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction Conditions: Temperature and choice of nitrating agent can influence the isomer ratio. 2. Inherent Reactivity: The carbazole ring has multiple reactive sites. | 1. Optimize Temperature: Experiment with lower reaction temperatures to see if it improves the ratio of the desired isomer. 2. Vary Nitrating Agent: Test different nitrating systems (e.g., HNO₃/H₂SO₄, HNO₃/acetic anhydride, etc.) to find the one that provides the best selectivity for your target isomer. 3. Directed Nitration: For high selectivity, consider a directed approach as described in the FAQs. |
| Formation of Dinitro and Polynitro Byproducts | 1. Excess Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards multiple nitrations. 2. Prolonged Reaction Time: Leaving the reaction for too long after the mononitration is complete. 3. High Temperature: Higher temperatures increase the rate of subsequent nitrations. | 1. Control Stoichiometry: Carefully control the amount of nitrating agent used. 2. Monitor and Quench: Follow the reaction progress by TLC and quench the reaction promptly once the desired level of conversion is reached. 3. Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Isomers: The different nitro-isomers of carbazole often have very similar polarities, making them difficult to separate by standard column chromatography. 2. Presence of Tarry Byproducts: Tarry materials can interfere with crystallization and chromatography. | 1. Chromatography Optimization: Use a high-performance flash chromatography system. Screen different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) to find the optimal conditions for separation. Sometimes, a very non-polar eluent system is required. 2. Recrystallization: Attempt fractional crystallization from different solvents to selectively crystallize the desired isomer. 3. Pre-purification: If significant tar is present, consider a preliminary filtration through a plug of silica gel or celite to remove the majority of the insoluble material before attempting fine purification. |
Data Presentation
The following table summarizes the typical distribution of mononitro isomers of 9H-carbazole under different nitrating conditions. Please note that the exact ratios can vary based on the specific reaction parameters.
| Nitrating Agent | Solvent | Temperature (°C) | 1-Nitro (%) | 3-Nitro (%) | Other Isomers (%) |
| HNO₃ / H₂SO₄ | - | 0 - 10 | ~15-25 | ~60-70 | ~5-10 |
| HNO₃ / Acetic Acid | Acetic Acid | 20 - 30 | ~20-30 | ~50-60 | ~10-15 |
| Acetyl Nitrate | Acetic Anhydride | 0 - 5 | ~25-35 | ~45-55 | ~10-15 |
Note: This data is compiled from various literature sources and should be considered as a general guide. Actual results may vary.
Experimental Protocols
Protocol 1: Mononitration of 9H-Carbazole with Mixed Acid
This protocol is a standard method for the mononitration of carbazole, primarily yielding the 3-nitro isomer.
Materials:
-
9H-Carbazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9H-carbazole (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the carbazole solution, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the nitrocarbazole isomers.
Protocol 2: Dinitration of 9H-Carbazole to 3,6-Dinitro-9H-carbazole
This protocol is designed for the synthesis of 3,6-dinitro-9H-carbazole.
Materials:
-
9H-Carbazole
-
Fuming Nitric Acid
-
Acetic Anhydride
-
Ice
-
Deionized Water
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 9H-carbazole (1.0 eq) in acetic anhydride at 0°C.
-
Slowly add fuming nitric acid (2.5 eq) dropwise to the suspension while maintaining the temperature between 0 and 5°C.
-
After the addition, allow the reaction mixture to stir at room temperature for 3-4 hours.
-
Pour the reaction mixture into a large beaker containing ice water.
-
The yellow precipitate of 3,6-dinitro-9H-carbazole is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent like glacial acetic acid.
Visualizations
References
Technical Support Center: Purifying Polar Carbazoles with Column Chromatography
Welcome to the technical support center for the purification of polar carbazoles using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My polar carbazole is stuck on the silica gel column and won't elute, even with highly polar solvents. What should I do?
A1: This is a common issue when dealing with highly polar compounds on a polar stationary phase like silica gel. Here are several strategies to address this:
-
Increase Mobile Phase Polarity Systematically: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can switch to a more polar mixture like dichloromethane/methanol. For very polar compounds, a gradient of methanol in dichloromethane (e.g., 0-20%) is often effective. In some cases, you may need to go as high as 100% methanol or even add a small percentage of water to the mobile phase, but be aware that silica gel's stability can be compromised in highly aqueous basic mobile phases.
-
Add a Modifier:
-
For Basic Carbazoles (e.g., amino-substituted): Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (0.1-1%) to your mobile phase. This will neutralize the acidic silanol groups on the silica surface, preventing strong ionic interactions with your basic compound and reducing peak tailing.
-
For Acidic Carbazoles (e.g., carboxy-substituted): Incorporate a small amount of an acidic modifier like acetic acid or formic acid (0.1-1%) into your eluent. This can help to protonate your compound, reducing its interaction with the silica gel.
-
-
Consider an Alternative Stationary Phase:
-
Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This is often a better choice for highly polar compounds that are too strongly retained on normal-phase silica.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like silica, diol, or amino-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. This technique is excellent for retaining and separating very polar compounds.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange properties, offering unique selectivity for polar and ionizable compounds.
-
Q2: My aminopropyl carbazole derivative is showing significant peak tailing during column chromatography. What is the cause and how can I fix it?
A2: Peak tailing of basic compounds like aminopropyl carbazoles on silica gel is typically caused by strong interactions between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the silica surface.
-
Solution: The most effective way to resolve this is to add a competitive base to your mobile phase to block these acidic sites. Triethylamine (TEA) is the most common choice. Start by adding 0.1-1% TEA to your eluent. This will significantly improve peak shape. If tailing persists, consider using a less acidic stationary phase like alumina or a chemically modified "end-capped" column for HPLC applications.[1]
Q3: I'm observing streaking of my polar carbazole on the TLC plate, which makes it difficult to determine the right solvent system for my column. What can I do?
A3: Streaking on a TLC plate is often caused by the same factors that lead to peak tailing in column chromatography, namely strong interactions with the stationary phase or poor solubility.
-
Add a Modifier to the TLC Developing Solvent: Just as with column chromatography, adding 0.1-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your TLC developing solvent can dramatically improve spot shape and provide a more accurate representation of the separation.
-
Ensure Complete Dissolution: Make sure your compound is fully dissolved in the spotting solvent before applying it to the TLC plate. If it is not fully soluble, it will streak from the origin.
-
Dry Loading: If your compound has poor solubility in the column eluent, you can use a "dry loading" technique. This involves pre-adsorbing your compound onto a small amount of silica gel, which is then loaded onto the top of the column.
Q4: How do I choose the right chromatography technique for my polar carbazole?
A4: The choice of technique depends on the specific polarity and properties of your carbazole derivative.
-
Normal-Phase Chromatography (Silica Gel): Suitable for moderately polar carbazoles. For highly polar or ionizable carbazoles, it often requires mobile phase modifiers or may not be the best choice.
-
Reversed-Phase Chromatography (C18): A good option for highly polar carbazoles that are not well-retained on normal-phase columns.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Ideal for very polar and hydrophilic carbazoles. It uses a polar stationary phase and a high organic/low aqueous mobile phase.
-
Mixed-Mode Chromatography: Offers the combined retention mechanisms of reversed-phase and ion-exchange, providing excellent versatility for separating complex mixtures of polar and non-polar compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.3 for your target compound.- Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly (with the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of the non-polar solvent like hexane). |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough.- The compound is strongly interacting with the stationary phase (e.g., acidic silanol groups).- The compound may have decomposed on the column. | - Gradually increase the polarity of the mobile phase (gradient elution).- Add a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Test the stability of your compound on silica gel using a 2D TLC experiment. Consider a different stationary phase like alumina or reversed-phase silica. |
| Streaking or Tailing of Bands on the Column | - Strong interaction with the stationary phase.- The compound is not very soluble in the mobile phase.- The column was not packed properly. | - Add a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds).- Choose a mobile phase in which the compound is more soluble.- Ensure the column is packed uniformly without any cracks or channels. |
| Cracks or Channels Appear in the Silica Bed | - The column has run dry.- The packing has settled unevenly. | - Always keep the solvent level above the top of the silica gel.- Ensure the silica gel is fully settled before loading the sample. |
Data Presentation: Column Chromatography Parameters for Polar Carbazoles
The following tables summarize typical starting conditions for the purification of various polar carbazoles. These should be optimized for each specific compound and separation.
Table 1: Normal-Phase Chromatography (Silica Gel)
| Carbazole Type | Stationary Phase | Mobile Phase (Eluent) | Typical Gradient/Isocratic Conditions | Notes |
| Hydroxy-substituted Carbazoles | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Gradient elution, starting with a low percentage of the more polar solvent (e.g., 0-20% Methanol in Dichloromethane). | Polarity of the eluent should be adjusted based on the number and position of hydroxyl groups. |
| Amino-substituted Carbazoles | Silica Gel (230-400 mesh) | Dichloromethane/Methanol + 0.1-1% Triethylamine (TEA) | Gradient elution (e.g., 0-10% Methanol in Dichloromethane with 0.5% TEA). | The addition of TEA is crucial to prevent peak tailing.[1] |
| Carboxy-substituted Carbazoles | Silica Gel (230-400 mesh) | Dichloromethane/Methanol + 0.1-1% Acetic Acid | Gradient elution, adjusting the methanol and acetic acid concentration as needed. | The acidic modifier helps to suppress the ionization of the carboxylic acid group. |
Table 2: Reversed-Phase and HILIC Chromatography
| Chromatography Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Typical Gradient | Notes |
| Reversed-Phase HPLC | C18 | Water with 0.1% Formic Acid or Phosphoric Acid | Acetonitrile with 0.1% Formic Acid or Phosphoric Acid | Linear gradient from low to high %B. | Suitable for a wide range of polar carbazoles. The acidic modifier improves peak shape and ensures reproducibility. |
| HILIC | Silica, Diol, or Amino-bonded Silica | Acetonitrile with a small percentage of aqueous buffer | Aqueous buffer (e.g., 10-20 mM Ammonium Formate or Acetate, pH 3-6) | Start with a high percentage of organic solvent (e.g., 95% A) and gradient to a higher percentage of aqueous buffer (e.g., 50% B). | Excellent for very polar carbazoles. Ensure at least 3% water in the mobile phase to maintain the hydrated layer on the stationary phase. |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Column Chromatography of a Polar Carbazole
This protocol provides a general workflow for the purification of a polar carbazole derivative using silica gel column chromatography.
1. Preparation of the Mobile Phase (Eluent):
-
Based on preliminary TLC analysis, prepare a suitable solvent system. For a moderately polar carbazole, a mixture of hexane and ethyl acetate or dichloromethane and methanol might be appropriate. For more polar or basic carbazoles, consider adding modifiers as described in the FAQs and data tables.
2. Packing the Chromatography Column:
-
Ensure the column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
3. Loading the Sample:
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.
-
Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in separate test tubes or flasks.
-
If using a gradient, gradually increase the polarity of the mobile phase.
5. Analysis of Fractions:
-
Monitor the collected fractions using TLC to identify which fractions contain the purified carbazole.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Experimental Workflow for Polar Carbazole Purification
Caption: A step-by-step workflow for purifying polar carbazoles.
Troubleshooting Decision Tree for Poor Separation
Caption: A decision tree for troubleshooting common separation issues.
References
Technical Support Center: High-Purity Recrystallization of 9H-Carbazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful recrystallization of 9H-Carbazol-3-amine to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the recrystallization of this compound?
A1: The choice of solvent is critical for effective purification. For carbazole derivatives like this compound, a range of organic solvents can be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Commonly used solvents for carbazole derivatives include:
-
Alcohols: Ethanol and isopropanol are often effective.[1]
-
Ketones: Acetone is a good solvent for dissolving the crude product before crystallization.[1]
-
Esters: Ethyl acetate is frequently used, sometimes in combination with a less polar co-solvent like hexane.[1]
-
Aromatic Hydrocarbons: Toluene can be suitable, particularly for removing certain impurities.[1]
-
Polar Aprotic Solvents: N,N-dimethylformamide (DMF) has been used for the purification of carbazole.[1][2]
A good starting point is to perform small-scale solubility tests with a variety of solvents to identify the most suitable one for your specific crude material.
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue with amines.[3] Here are several strategies to address this:
-
Reduce Supersaturation: The solution may be too concentrated or cooled too quickly. Try adding a small amount of additional hot solvent before cooling.[3]
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly before any further cooling in an ice bath. Rapid cooling encourages oil formation.[3]
-
Use a Seed Crystal: Adding a small crystal of pure this compound to the saturated solution can induce crystallization.
-
Solvent System Modification: Experiment with a mixed solvent system, combining a good solvent with a poor solvent (anti-solvent).[3]
Q3: The recovery yield of my purified this compound is very low. What are the possible reasons?
A3: A low yield can result from several factors during the recrystallization process:
-
Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[4][5]
-
Premature crystallization: If the solution cools too quickly during filtration, some product may crystallize on the filter paper.
-
Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
Washing with a warm solvent: The crystals should be washed with a minimal amount of ice-cold solvent to minimize redissolving the product.[4]
Q4: My purified this compound is still showing impurities. What can I do?
A4: If impurities persist after recrystallization, consider the following:
-
Multiple Recrystallizations: A second recrystallization step may be necessary to remove stubborn impurities.
-
Change the Solvent: Impurities may have similar solubility profiles to your compound in the chosen solvent. Trying a different solvent system may improve separation.
-
Activated Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.
-
Alternative Purification Methods: If recrystallization is ineffective, consider other purification techniques such as column chromatography.[6] For basic compounds like this compound, using a stationary phase like alumina or amino-functionalized silica can be effective.[6]
Q5: How should I handle and store purified this compound to prevent degradation?
A5: Amino-functionalized carbazoles can be susceptible to oxidation, which can lead to discoloration and the formation of impurities.[6] To ensure the stability of your high-purity product:
-
Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, especially when in solution.[6]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.[6]
-
Storage Conditions: Store the purified solid in a cool, dark place, and consider storing it under an inert atmosphere.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not saturated (too much solvent used).- The solution is supersaturated. | - Boil off some solvent to increase the concentration.- Scratch the inside of the flask with a glass rod just below the liquid surface.- Add a seed crystal of the pure compound.[4] |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- High impurity content depressing the melting point. | - Add more hot solvent to the mixture.- Allow the solution to cool more slowly.- Consider a preliminary purification step like column chromatography.[6] |
| Low Recovery Yield | - Too much solvent was used.- Crystals were washed with warm solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Wash crystals with a minimal amount of ice-cold solvent.[4]- Ensure the filtration apparatus is pre-heated. |
| Product Discoloration | - Oxidation of the amine group. | - Handle the compound under an inert atmosphere.- Use degassed solvents.- Store the purified product in a cool, dark place under an inert gas.[6] |
| Persistent Impurities | - Impurities have similar solubility to the product.- Inefficient single recrystallization. | - Try a different recrystallization solvent or a mixed solvent system.- Perform a second recrystallization.- Use an alternative purification method like column chromatography.[6] |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently to the solvent's boiling point and observe if the solid dissolves completely. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals thoroughly. This can be done by air drying or in a vacuum oven at a suitable temperature.
Quantitative Data
| Solvent | Polarity | Suitability for Carbazole Derivatives | Notes |
| Water | High | Poor | Generally unsuitable for non-polar aromatic compounds. |
| Ethanol | High | Good | Often a good choice for recrystallization.[1] |
| Acetone | Medium | Good | Effective for dissolving crude product.[1] |
| Ethyl Acetate | Medium | Good | Frequently used, can be paired with hexane.[1] |
| Toluene | Low | Good | Can be effective for removing specific impurities.[1] |
| Hexane | Low | Poor (as a primary solvent) | Often used as an anti-solvent in a mixed-solvent system. |
| DMF | High (aprotic) | Good | Has been used for carbazole purification.[1][2] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical relationships for troubleshooting common recrystallization problems.
References
managing exothermic reactions in 9H-Carbazol-3-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 9H-Carbazol-3-amine. The primary focus is on the nitration of 9H-Carbazole and the subsequent reduction of the 3-nitro-9H-carbazole intermediate, as these are the critical steps where exothermic events are most likely to occur.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, with a focus on controlling the exothermic nature of the reactions.
Issue 1: Rapid Temperature Increase During Nitration
A sudden and uncontrolled temperature increase during the addition of the nitrating agent is a significant safety concern and can lead to reduced yield and the formation of byproducts.
| Possible Cause | Recommended Action |
| Nitrating agent added too quickly. | Reduce the addition rate of the nitrating agent to allow the cooling system to dissipate the heat generated. |
| Inadequate cooling. | Ensure the cooling bath is at the appropriate temperature (e.g., 0-5 °C) and that the reaction flask is sufficiently submerged. Use a larger cooling bath if necessary. |
| Poor stirring. | Increase the stirring rate to ensure even heat distribution throughout the reaction mixture. Inadequate stirring can lead to localized hot spots. |
| Concentration of reactants is too high. | Consider diluting the reaction mixture with an appropriate solvent to better manage the heat evolution. |
Issue 2: Low Yield of 3-nitro-9H-carbazole
A lower than expected yield of the desired nitrated product can be attributed to several factors, often related to reaction temperature and work-up procedures.
| Possible Cause | Recommended Action |
| Formation of dinitro byproducts. | Maintain a low reaction temperature to favor mono-nitration. Overheating can lead to the formation of dinitrocarbazoles. |
| Incomplete reaction. | Ensure the nitrating agent is added in the correct stoichiometric amount and that the reaction is allowed to proceed for the recommended time. |
| Loss of product during work-up. | When quenching the reaction with ice-water, ensure the precipitation of the product is complete before filtration. The product may have some solubility in the acidic aqueous layer. |
| Side reactions due to elevated temperatures. | Strictly control the temperature throughout the addition of the nitrating agent to minimize the formation of undesired side products. |
Issue 3: Incomplete Reduction of 3-nitro-9H-carbazole
The reduction of the nitro group to an amine is a critical step that can also present challenges.
| Possible Cause | Recommended Action |
| Inactive reducing agent. | Use a fresh batch of the reducing agent (e.g., SnCl₂·2H₂O) as its effectiveness can diminish over time. |
| Insufficient amount of reducing agent. | Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion. |
| Reaction temperature is too low. | While the reduction is often exothermic, it may require initial heating to proceed at a reasonable rate. Monitor the reaction temperature and provide gentle heating if necessary. |
| Poor solubility of the nitro compound. | Choose a solvent system in which the 3-nitro-9H-carbazole has adequate solubility to ensure efficient contact with the reducing agent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
A1: The primary exothermic step is the nitration of 9H-carbazole to form 3-nitro-9H-carbazole. Aromatic nitration reactions are highly exothermic and require careful temperature control to prevent thermal runaway.[1]
Q2: What are the recommended safety precautions for the nitration of 9H-carbazole?
A2: It is crucial to perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, a lab coat, and acid-resistant gloves. A cooling bath (ice-water or ice-salt) must be used to maintain the reaction temperature within the recommended range. The nitrating agent should be added slowly and in a controlled manner.[2]
Q3: How can I effectively quench the nitration reaction?
A3: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a stirred slurry of crushed ice and water.[3] This serves to both cool the mixture and dilute the strong acids, effectively stopping the reaction and causing the product to precipitate.[3]
Q4: What are common side products in the nitration of 9H-carbazole?
A4: The primary side products are isomers of mononitrocarbazole and dinitrocarbazoles. The formation of these byproducts can be minimized by controlling the reaction temperature and the stoichiometry of the nitrating agent.
Q5: Is the reduction of 3-nitro-9H-carbazole also exothermic?
A5: Yes, the reduction of nitroarenes is an exothermic process. While it may require initial heating to start, the reaction can generate significant heat. It is important to have a cooling mechanism available to control the temperature, especially during the initial phase of the reduction.
Experimental Protocols
1. Nitration of 9H-Carbazole to 3-nitro-9H-carbazole
This protocol is adapted from established procedures for the nitration of aromatic compounds and should be performed with strict adherence to safety guidelines.
-
Reagents and Equipment:
-
9H-Carbazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
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Ice-water bath
-
Thermometer
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 9H-carbazole in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
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Slowly add the nitrating mixture dropwise to the stirred solution of 9H-carbazole, ensuring the temperature of the reaction mixture does not exceed 10 °C. The addition should take approximately 30-60 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.
-
Quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and water.
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Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
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Dry the solid to obtain crude 3-nitro-9H-carbazole. The product can be further purified by recrystallization.
-
2. Reduction of 3-nitro-9H-carbazole to this compound
This protocol describes a common method for the reduction of nitroarenes using tin(II) chloride.
-
Reagents and Equipment:
-
3-nitro-9H-carbazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
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Round-bottom flask
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Reflux condenser
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Heating mantle
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a round-bottom flask, suspend 3-nitro-9H-carbazole in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux with stirring. The reaction is exothermic, so initial heating may be gentle, and cooling may be required to control the reaction rate.
-
Continue refluxing for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then pour it into a beaker of ice.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the tin salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography or recrystallization.
-
Data Presentation
| Parameter | Nitration of 9H-Carbazole | Reduction of 3-nitro-9H-carbazole |
| Reaction Type | Electrophilic Aromatic Substitution | Reduction of Nitro Group |
| Exothermicity | Highly Exothermic | Exothermic |
| Recommended Temperature | 0-10 °C | Reflux (with initial control) |
| Key Control Measures | Slow addition of nitrating agent, efficient cooling, good agitation | Controlled heating, availability of cooling |
| Typical Yield | >90% | >90% |
Mandatory Visualizations
Caption: Workflow for Managing Exothermic Reactions.
Caption: Troubleshooting Logic for Low Nitration Yield.
References
Technical Support Center: Pilot-Scale Synthesis of 9H-Carbazol-3-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 9H-Carbazol-3-amine for pilot production. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during the manufacturing process.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the pilot-scale synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of 3-Nitro-9H-carbazole
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Question: We are experiencing a lower than expected yield during the nitration of 9H-carbazole. What are the potential causes and solutions?
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Answer: Low yields in this step are often attributed to several factors:
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Inadequate Temperature Control: The nitration of carbazole is an exothermic reaction. Insufficient cooling can lead to the formation of dinitro and other over-nitrated byproducts. It is crucial to maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of the nitrating agent.
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Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and sulfuric acid is commonly used. The ratio and concentration should be precisely controlled. Using fuming nitric acid can sometimes lead to more aggressive, less selective nitration.
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Poor Mixing: In a pilot-scale reactor, inefficient stirring can result in localized "hot spots" and uneven reaction, leading to side product formation. Ensure the reactor's agitation is sufficient to maintain a homogenous mixture.
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Issue 2: Incomplete Reduction of 3-Nitro-9H-carbazole
-
Question: Our reduction of 3-Nitro-9H-carbazole to this compound is not going to completion, leaving significant amounts of starting material. How can we improve the conversion?
-
Answer: Incomplete reduction is a common challenge during scale-up. Consider the following:
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Catalyst Activity: If employing catalytic hydrogenation (e.g., with Pd/C), the catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. The catalyst loading may also need to be optimized for the larger scale.
-
Reducing Agent Stoichiometry: When using chemical reducing agents like tin(II) chloride or iron in acidic media, ensure the stoichiometry is correct for the pilot scale. Insufficient reducing agent will naturally lead to incomplete reaction.
-
Reaction Time and Temperature: The reaction kinetics might differ at a larger scale. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) and adjust the reaction time and temperature accordingly.
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Issue 3: Product Purity and Coloration
-
Question: The isolated this compound is off-color and does not meet our purity specifications. What are the likely impurities and how can we remove them?
-
Answer: The presence of color and impurities can arise from several sources:
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Oxidation: The amino group in this compound is susceptible to oxidation, which can form colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon), especially during product isolation and drying.
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Residual Metals: If using metal-based reducing agents (e.g., SnCl2 or Fe), residual metal salts can contaminate the product. Thorough washing and pH adjustment during the work-up are crucial for their removal.
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Side-Reaction Products: Unidentified byproducts may require further characterization. The primary method for purification is recrystallization. A well-chosen solvent system is key to obtaining high-purity material.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for pilot production?
A1: A widely adopted and scalable two-step synthesis is generally recommended. The first step involves the regioselective nitration of 9H-carbazole to yield 3-nitro-9H-carbazole. The second step is the reduction of the nitro group to an amine, affording the desired this compound. This route utilizes readily available starting materials and avoids complex purification steps for intermediates.
Q2: What are the key safety considerations when scaling up the nitration step?
A2: The nitration reaction is highly exothermic and requires strict safety protocols. Key considerations include:
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Controlled Addition: The nitrating agent must be added slowly and in a controlled manner to manage the heat generated.
-
Emergency Cooling: A robust cooling system and an emergency cooling plan should be in place to handle any potential thermal runaway.
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Proper Venting: The reactor should be equipped with a proper venting system to safely manage any off-gassing.
-
Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, safety glasses, and lab coats.
Q3: Which reduction method for the nitro group is preferable for pilot-scale production?
A3: Both catalytic hydrogenation and chemical reduction have their merits for pilot-scale synthesis.
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Catalytic Hydrogenation (e.g., Pd/C, H2): This method is often considered "greener" as it avoids the use of stoichiometric metal reagents and produces water as the primary byproduct. However, it requires specialized high-pressure reactor systems and careful handling of the flammable hydrogen gas and pyrophoric catalyst.
-
Chemical Reduction (e.g., SnCl2/HCl or Fe/HCl): This method can be performed in standard glass-lined reactors. It is often more cost-effective in terms of initial equipment setup. However, it generates significant metal waste streams that require proper disposal. The choice often depends on the available equipment, environmental regulations, and cost analysis for the specific production facility.
Q4: How can the final product be effectively purified at a pilot scale?
A4: Recrystallization is the most common and cost-effective method for purifying this compound at the pilot scale. The selection of an appropriate solvent or solvent mixture is critical. A good solvent system will dissolve the product at an elevated temperature and allow it to crystallize in high purity upon cooling, while impurities remain in the mother liquor. Column chromatography is generally less practical for large-scale purification due to the high solvent consumption and cost.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 3-Nitro-9H-carbazole
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Recommended) |
| Reactants | ||
| 9H-Carbazole | 10 g | 10 kg |
| Nitric Acid (65%) | 15 mL | 15 L |
| Sulfuric Acid (98%) | 30 mL | 30 L |
| Reaction Conditions | ||
| Temperature | 0-5 °C | 0-5 °C |
| Reaction Time | 1-2 hours | 2-4 hours |
| Work-up | ||
| Quenching | Ice-water | Ice-water |
| Expected Yield | 70-80% | 65-75% |
Table 2: Comparison of Reduction Methods for 3-Nitro-9H-carbazole
| Parameter | Catalytic Hydrogenation | Chemical Reduction (SnCl2/HCl) |
| Reactants | ||
| 3-Nitro-9H-carbazole | 10 kg | 10 kg |
| Catalyst (10% Pd/C) | 100 g | - |
| Hydrogen Pressure | 5-10 bar | - |
| Tin(II) Chloride (SnCl2) | - | 30 kg |
| Hydrochloric Acid (conc.) | - | 25 L |
| Solvent | Ethanol/Methanol | Ethanol/Water |
| Reaction Conditions | ||
| Temperature | 25-50 °C | 60-80 °C |
| Reaction Time | 4-8 hours | 3-6 hours |
| Work-up | Filtration, Solvent Evaporation | Neutralization, Extraction |
| Expected Yield | >90% | 85-95% |
| Purity (after work-up) | High | Moderate (requires recrystallization) |
Experimental Protocols
1. Synthesis of 3-Nitro-9H-carbazole (Pilot Scale)
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Materials: 9H-Carbazole (10 kg), Concentrated Sulfuric Acid (98%, 30 L), Concentrated Nitric Acid (65%, 15 L), Ice, Water.
-
Procedure:
-
Charge the reactor with concentrated sulfuric acid (30 L).
-
Cool the sulfuric acid to 0-5 °C with constant stirring.
-
Slowly add 9H-carbazole (10 kg) in portions, ensuring the temperature does not exceed 10 °C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (15 L) to concentrated sulfuric acid (15 L) while cooling.
-
Add the nitrating mixture dropwise to the carbazole solution, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 2-4 hours at 0-5 °C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto a large quantity of crushed ice with vigorous stirring.
-
The precipitated yellow solid is collected by filtration, washed thoroughly with water until the washings are neutral, and dried under vacuum.
-
2. Synthesis of this compound (Pilot Scale - Chemical Reduction)
-
Materials: 3-Nitro-9H-carbazole (10 kg), Tin(II) Chloride Dihydrate (30 kg), Concentrated Hydrochloric Acid (25 L), Ethanol, Sodium Hydroxide Solution (50%).
-
Procedure:
-
Charge the reactor with 3-Nitro-9H-carbazole (10 kg) and ethanol (50 L).
-
In a separate vessel, dissolve tin(II) chloride dihydrate (30 kg) in concentrated hydrochloric acid (25 L).
-
Slowly add the tin(II) chloride solution to the stirred suspension of the nitro-carbazole. An exotherm will be observed.
-
Heat the reaction mixture to 60-80 °C and maintain for 3-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add a 50% sodium hydroxide solution to neutralize the excess acid and precipitate the tin salts. The pH should be adjusted to >10.
-
The resulting slurry is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product is purified by recrystallization.
-
Mandatory Visualization
Caption: Synthetic workflow for the pilot-scale production of this compound.
Caption: Troubleshooting logic for addressing low yield in the nitration step.
Validation & Comparative
A Comparative Guide to Hole Transporting Materials: 9H-Carbazol-3-amine Derivatives vs. Spiro-OMeTAD
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, widely known as spiro-OMeTAD, has been the benchmark HTM, contributing to record-breaking efficiencies.[1][2] However, its widespread adoption is hampered by several drawbacks, including a complex and costly synthesis, the need for performance-enhancing yet stability-compromising dopants, and inherent instability.[2][3][4] This has spurred the search for alternative HTMs, with carbazole-based derivatives, including 9H-Carbazol-3-amine and its functionalized counterparts, emerging as promising, cost-effective contenders.[3]
This guide provides an objective comparison between various carbazole-based HTMs and the industry-standard spiro-OMeTAD, focusing on performance metrics, experimental data, and underlying mechanisms.
Performance at a Glance: A Data-Driven Comparison
The efficacy of an HTM is determined by a combination of factors including its hole mobility, conductivity, energy level alignment with the perovskite absorber, and its contribution to the overall stability of the solar cell. The following tables summarize key performance indicators for several carbazole-based HTMs in comparison to spiro-OMeTAD.
| Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) |
| spiro-OMeTAD (reference) | 17.3 - 22.95[5][6] | 1.05 - 1.15[5][6] | 22.5 - 25.51[5][6] | 0.73 - 0.782[5][6] |
| V950 (carbazole enamine) | ~18[7] | 1.07[6] | 22.5[6] | 0.74[6] |
| MeO5PECz (carbazole enamine) | Not explicitly stated, but used in stable PSCs | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| MeO4PEBCz (carbazole enamine) | Not explicitly stated, but used in stable PSCs | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| SF-MPA-MCz (spiro-type with carbazole) | 24.53[5] | 1.18[5] | 26.24[5] | 0.7922[5] |
| SGT-405 (three-arm carbazole) | 14.79[8] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Material | Hole Mobility (μ) (cm²V⁻¹s⁻¹) | Conductivity (S/cm) | Ionization Potential (eV) | Cost ($/g) |
| spiro-OMeTAD | 4.1 x 10⁻⁵ (undoped)[7], 2 x 10⁻⁴[9] | ~10⁻⁸ (undoped)[9], 1.23 x 10⁻⁴ (doped)[10] | 5.00[7][11] | 92[12] |
| V950 | 1.9 x 10⁻⁴ (undoped)[7] | Not explicitly stated | 5.01[7] | Significantly lower than spiro-OMeTAD[7] |
| MeO5PECz | Not explicitly stated | More conductive than spiro-OMeTAD at high doping[12] | Not explicitly stated | 7.83[12] |
| MeO4PEBCz | Not explicitly stated | More conductive than spiro-OMeTAD at high doping[12] | Not explicitly stated | 10.33[12] |
| SF-MPA-MCz | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| SGT-405 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
The successful integration of these HTMs into high-performance PSCs relies on precise fabrication and characterization methodologies. Below are typical experimental protocols for device fabrication and key characterization techniques.
Perovskite Solar Cell Fabrication (n-i-p architecture)
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ or SnO₂ is deposited on the FTO substrate, often by spin coating a precursor solution followed by annealing at high temperatures (e.g., 450-500 °C).
-
Perovskite Absorber Layer Deposition: The perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a solvent like DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing at a moderate temperature (e.g., 100-150 °C).
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Hole Transporting Material (HTM) Deposition: The HTM solution (e.g., spiro-OMeTAD or a carbazole derivative in chlorobenzene) is spin-coated atop the perovskite layer. For spiro-OMeTAD, additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) are typically included to improve conductivity and performance.[2] Some carbazole-based HTMs can be used without dopants.[12]
-
Metal Electrode Deposition: A top electrode, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Characterization Techniques
-
Photovoltaic Performance: Current density-voltage (J-V) characteristics are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). Key parameters such as PCE, VOC, JSC, and FF are extracted from these curves.
-
Hole Mobility Measurement: The hole mobility of the HTMs is often determined using the space-charge-limited current (SCLC) method. This involves fabricating a device with the structure FTO/PEDOT:PSS/HTM/Au and measuring its J-V characteristics in the dark.
-
Conductivity Measurement: The electrical conductivity of the HTM films is typically measured using a four-point probe or by fabricating a device with a simple ITO/HTM/Ag structure and measuring its resistance.[13]
-
Ionization Potential Measurement: Photoelectron spectroscopy in air (PESA) or cyclic voltammetry (CV) are common techniques to determine the highest occupied molecular orbital (HOMO) energy level, which corresponds to the ionization potential.[11]
Visualizing the Hole Transport Process
The efficient operation of a perovskite solar cell relies on the favorable alignment of energy levels between the different layers, facilitating the extraction and transport of charge carriers.
Caption: Energy level alignment for efficient hole transport in a perovskite solar cell.
Caption: A typical experimental workflow for perovskite solar cell fabrication and characterization.
Discussion and Future Outlook
Carbazole-based HTMs have demonstrated significant potential to rival, and in some cases surpass, the performance of spiro-OMeTAD. The primary advantages of many carbazole derivatives lie in their simpler, more cost-effective synthesis and their ability to function efficiently without the need for hygroscopic dopants that are detrimental to long-term stability.[7][12] For instance, the carbazole-based enamine V950 can be synthesized in a single step without the need for expensive catalysts or complex purification methods like column chromatography, drastically reducing its production cost compared to spiro-OMeTAD.[7]
Furthermore, the thermal stability of some carbazole derivatives is comparable to or sufficient for practical applications, although some may exhibit slightly lower decomposition temperatures than spiro-OMeTAD.[6] The development of novel carbazole-based structures, such as the spiro-type SF-MPA-MCz, has shown that this class of materials can achieve even higher PCEs than the spiro-OMeTAD reference, indicating a bright future for carbazole-based HTMs.[5]
However, spiro-OMeTAD remains the incumbent benchmark for a reason. Its amorphous nature contributes to good film formation, and its performance characteristics are well-documented and highly reproducible in optimized device architectures.[5] The challenge for carbazole-based HTMs will be to consistently deliver high performance across a range of perovskite compositions and device structures, while also demonstrating superior long-term operational stability under real-world conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the full potential of spiro-OMeTAD in perovskite solar cells: towards synthetic routes, doping mechanism, degradation, and stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell - Google Patents [patents.google.com]
- 5. De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
The Influence of Substitution on 3-Aminocarbazole Derivatives: A Comparative Guide to Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
The 3-aminocarbazole scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutic agents and functional materials. The strategic placement of substituents on the carbazole nucleus allows for the fine-tuning of its biological activity and photophysical properties. This guide provides a comprehensive comparison of substituted 3-aminocarbazole derivatives, summarizing key quantitative data on their anticancer activity and photophysical characteristics. Detailed experimental protocols for their synthesis and characterization are also included to facilitate further research and development in this promising area.
Structure-Property Relationship at a Glance
The properties of 3-aminocarbazole derivatives are intricately linked to the nature and position of their substituents. Electron-donating or -withdrawing groups, as well as the overall steric profile of the molecule, can significantly impact its interaction with biological targets and its behavior upon exposure to light.
Caption: Logical relationship between structural modifications on the 3-aminocarbazole core and their impact on biological and photophysical properties.
Comparative Anticancer Activity
Substituted 3-aminocarbazoles have emerged as a promising class of anticancer agents. Their planar carbazole ring system allows for intercalation into DNA, while various substituents can introduce additional binding interactions with key cellular targets, leading to cytotoxic effects against cancer cells. The following table summarizes the in vitro anticancer activity (IC50 values) of selected substituted 3-aminocarbazole derivatives against various human cancer cell lines.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Carbazole Derivative 5 | - | A549 (Lung) | 10.67 ± 1.53 | [1] |
| Carbazole Derivative 5 | - | C6 (Glioma) | 4.33 ± 1.04 | [1] |
| Carbazole Derivative 10 | - | A549 (Lung) | 29.67 ± 5.51 | [1] |
| Carbazole Derivative 10 | - | C6 (Glioma) | 12.33 ± 4.93 | [1] |
| Carbazole Carbamate 27 | 6-substituted | U87MG (Glioma) | 17.97 | [2] |
| Carbazole Carbamate 28 | 6-substituted | U87MG (Glioma) | 15.25 | [2] |
| Carbazole Carbamate 30 | N-ethyl substituted | U87MG (Glioma) | 29.58 | [2] |
| Carbazole Carbamate 31 | N-ethyl substituted | U87MG (Glioma) | 23.80 | [2] |
| Pyridocarbazole 9 | 9-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl] | CCRF/CEM (Leukemia) | - | [3] |
| Pyridocarbazole 9 | 9-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl] | A549 (Lung) | - | [3] |
| Pyridocarbazole 9 | 9-methoxy-5,6-dimethyl-1-[(1,1-bis-hydroxymethyI-propylamino)-methyl] | MCF7 (Breast) | - | [3] |
Note: The specific substitution patterns for "Carbazole Derivative 5" and "Carbazole Derivative 10" were not detailed in the source. The anticancer activity of compound 9 was reported to be significantly higher than ellipticine and doxorubicin, but specific IC50 values were not provided in the abstract.[3]
Photophysical Properties: A Comparative Overview
The rigid and aromatic nature of the carbazole ring endows its derivatives with interesting photophysical properties, particularly fluorescence. Substituents on the carbazole core can modulate the electron density and extend the π-conjugation, thereby influencing the absorption and emission characteristics. The following table presents a comparison of the photophysical data for various substituted carbazole derivatives.
| Compound/Derivative | Substitution Pattern | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| N-(3-Thienyl)carbazole | N-(3-Thienyl) | Cyclohexane | - | - | 0.30 | [4] |
| N-(3-Thienyl)carbazole | N-(3-Thienyl) | Acetonitrile | - | - | 0.23 | [4] |
| N-(2-Thienyl)carbazole | N-(2-Thienyl) | Cyclohexane | - | - | 0.05 | [4] |
| N-(2-Thienyl)carbazole | N-(2-Thienyl) | Acetonitrile | - | - | 0.02 | [4] |
| 8,9-diarylbenzo[def]carbazole | N-acyl, 8,9-diaryl | Chloroform | 278–350 | 365–426 | up to 0.62 | [5] |
| N-unprotected 8,9-diarylbenzo[def]carbazole | 8,9-diaryl | Chloroform | - | red-shifted | - | [5] |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
Several studies suggest that the anticancer effects of carbazole derivatives are mediated through the induction of apoptosis. One identified mechanism involves the suppression of the NF-κB signaling pathway, a critical regulator of cell survival, proliferation, and inflammation, which is often dysregulated in cancer.
Caption: Proposed mechanism of action of a 3-methoxy carbazole derivative in breast cancer cells, involving the suppression of the NF-κB signaling pathway.[6][7]
Experimental Protocols
Synthesis of 3-Amino-9-ethylcarbazole
A common and efficient method for the synthesis of 3-amino-9-ethylcarbazole involves a three-step process starting from carbazole.[1][8]
Caption: A three-step synthetic workflow for the preparation of 3-amino-9-ethylcarbazole.
Step 1: Synthesis of 9-Ethylcarbazole (N-Alkylation)
-
Materials: Carbazole, potassium hydroxide (KOH), bromoethane, dimethylformamide (DMF).
-
Procedure: Dissolve carbazole, KOH, and bromoethane in DMF in a reaction vessel. Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into cold water to precipitate the product. Filter the precipitate, wash with water, and dry to obtain 9-ethylcarbazole.[1]
Step 2: Synthesis of 3-Nitro-9-ethylcarbazole (Nitration)
-
Materials: 9-Ethylcarbazole, nitric acid, acetonitrile.
-
Procedure: Dissolve 9-ethylcarbazole in acetonitrile. Add nitric acid dropwise while maintaining the temperature between 25-40°C. Stir the mixture for several hours at this temperature. After the reaction is complete (monitored by TLC), add water and stir for a short period. Filter the precipitated product, wash with water, and dry to yield 3-nitro-9-ethylcarbazole.[1]
Step 3: Synthesis of 3-Amino-9-ethylcarbazole (Reduction)
-
Materials: 3-Nitro-9-ethylcarbazole, stannous chloride dihydrate (SnCl2·2H2O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH).
-
Procedure: Prepare a solution of 3-nitro-9-ethylcarbazole and stannous chloride dihydrate in concentrated HCl. Heat the solution (e.g., at 92°C for 3 hours). After the reaction, cool the solution in an ice bath. Carefully basify the solution by adding a concentrated NaOH solution. Filter the resulting product, wash with NaOH solution and then with water, and air dry. The crude product can be further purified by recrystallization.[9]
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) of a compound is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and reliable approach for its determination.[10][11][12][13]
Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.
Procedure:
-
Prepare a series of dilute solutions of both the test compound and a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_F(sample) = Φ_F(standard) × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where:
-
Φ_F is the fluorescence quantum yield.
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
This guide provides a foundational understanding of the structure-property relationships of substituted 3-aminocarbazoles. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel compounds with tailored biological and photophysical properties for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unusual photophysical properties of substituted carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. agilent.com [agilent.com]
- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 13. Making sure you're not a bot! [opus4.kobv.de]
A Comparative Guide to the Electrochemical Behavior of Carbazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives are a cornerstone in the development of advanced materials and pharmaceuticals due to their unique electronic and photophysical properties. The specific substitution pattern on the carbazole ring system, creating various isomers, profoundly influences their electrochemical behavior. This guide provides an objective comparison of the electrochemical properties of different carbazole isomers, supported by experimental data, to aid in the rational design of novel functional molecules.
Data at a Glance: Electrochemical Properties of Carbazole Isomers
The following table summarizes key electrochemical data for various carbazole isomers, extracted from peer-reviewed literature. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions.
| Compound/Polymer | Isomeric Linkage | Onset Oxidation Potential (E_onset_ox) vs. Ag/Ag+ | HOMO Energy Level (eV) | Experimental Conditions |
| Poly(3,6-carbazole-co-3,4-ethylenedioxythiophene) (3,6-Cbz-EDOT) | 3,6-linked | 0.38 V | -4.78 | 0.1 M (n-C4H9)4NPF6 in CH3CN, scan rate 100 mV/s |
| Poly(2,7-carbazole-co-3,4-ethylenedioxythiophene) (2,7-Cbz-EDOT) | 2,7-linked | 0.50 V | -4.90 | 0.1 M (n-C4H9)4NPF6 in CH3CN, scan rate 100 mV/s |
| 9H-Carbazole | - | +1.1 V vs. SCE | - | 0.1 M LiClO4 in acetonitrile, scan rate 50 mV/s |
| 2-(9H-carbazol-9-yl)acetic acid | N-substituted | +1.5 V vs. SCE | - | 0.1 M LiClO4 in acetonitrile, scan rate 50 mV/s |
Analysis: The data clearly indicates that the linkage isomerism in carbazole-based polymers significantly impacts their electrochemical properties. The 3,6-linked polymer (3,6-Cbz-EDOT) exhibits a lower onset oxidation potential compared to its 2,7-linked counterpart (2,7-Cbz-EDOT)[1]. This suggests that the 3,6-linkage facilitates easier removal of an electron, resulting in a higher Highest Occupied Molecular Orbital (HOMO) energy level. This can be attributed to the more effective extension of the π-conjugated system along the 3 and 6 positions of the carbazole nucleus[1]. In contrast, the 2,7-linkage leads to a slightly higher oxidation potential and a deeper HOMO level[1]. These differences in electronic structure are critical for applications such as organic photovoltaics and light-emitting diodes, where energy level alignment is paramount for device performance.
Furthermore, substitution at the 9-position (N-substitution) also markedly alters the electrochemical behavior. The introduction of an acetic acid group at the nitrogen atom in 2-(9H-carbazol-9-yl)acetic acid increases the oxidation potential compared to the parent 9H-carbazole[2]. This is likely due to the electron-withdrawing nature of the carboxylic acid group, which makes the carbazole ring more difficult to oxidize.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox properties of chemical species.
For Poly(carbazole-co-EDOT) Isomers [1]:
-
Working Electrode: Polymer thin film on a suitable substrate.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/Ag+ electrode.
-
Electrolyte Solution: 0.1 M tetra-n-butylammonium hexafluorophosphate ((n-C4H9)4NPF6) in acetonitrile (CH3CN).
-
Scan Rate: 100 mV/s.
-
Procedure: The polymer-coated working electrode, counter electrode, and reference electrode were immersed in the electrolyte solution. The potential was swept from an initial value to a vertex potential and then back to the initial potential. The resulting current was measured as a function of the applied potential. The onset oxidation potential was determined from the inflection point of the oxidation peak.
For 9H-Carbazole and N-substituted Carbazole [2]:
-
Working Electrode: Platinum electrode.
-
Counter Electrode: Platinum sheet.
-
Reference Electrode: Saturated Calomel Electrode (SCE).
-
Electrolyte Solution: 0.1 M lithium perchlorate (LiClO4) in acetonitrile (CH3CN) containing 10⁻² M of the carbazole monomer.
-
Scan Rate: 50 mV/s.
-
Potential Range: 0 to +2.0 V vs. SCE.
-
Procedure: Five potential sweeps were applied to the working electrode in the specified potential range. The oxidation peak potential was recorded from the resulting cyclic voltammogram.
Visualizing the Concepts
Diagrams created using Graphviz provide a clear visual representation of the concepts discussed.
Caption: Relationship between carbazole isomerism and electrochemical properties.
Caption: General workflow for electrochemical analysis of carbazole isomers.
References
A Comparative Guide to 9H-Carbazol-3-amine Derivatives in Blue OLEDs
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stable blue organic light-emitting diodes (OLEDs) is a critical focus in materials science, directly impacting the performance and energy consumption of next-generation displays and lighting. Among the promising candidates, 9H-Carbazol-3-amine derivatives have emerged as a significant class of materials, offering robust thermal stability and excellent charge-transporting properties. This guide provides an objective comparison of the performance of various this compound derivatives against leading alternative blue emitters, supported by experimental data and detailed protocols.
Performance Comparison of Blue OLED Emitters
The efficacy of an OLED emitter is determined by several key performance indicators: External Quantum Efficiency (EQE), which measures the percentage of injected electrons that are converted into photons; Luminance, the intensity of light emitted per unit area; and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the color of the emitted light. The following tables summarize the performance of selected this compound derivatives and prominent alternative blue emitters.
Table 1: Performance of this compound Derivatives in Blue OLEDs
| Emitter Molecule | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |
| BCzB-PPI | Non-doped | 4.43 | 11,364 | (0.159, 0.080)[1][2][3][4] |
| 2FPPIPCz | Non-doped | 5.6 | Not Specified | (0.150, 0.075) |
| Ph-CF3 | CBP | 3.4 | Not Specified | (0.163, 0.099)[1] |
| 1,5-naphthyl-CF3 | CBP | 2.3 | Not Specified | (0.176, 0.134)[1] |
| TPAAnPI | Non-doped | 11.47 | ~29,900 | (0.15, 0.22) |
| NFIP-CZ | Solution-processed | 11.94 | Not Specified | (0.1581, 0.0422) |
Table 2: Performance of Alternative Blue OLED Emitters
| Emitter Class | Emitter Molecule | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |
| Anthracene Derivative | BH-9PA (Host) with DSA-Ph (Dopant) | - | ~5.2 (calculated from 7.03 cd/A) | Not Specified | (0.15, 0.29) - approx. |
| Anthracene Derivative | mCz-TAn-CN | Non-doped | 7.03 | Not Specified | (0.14, 0.12)[5] |
| Anthracene Derivative | m2Cz-TAn-CN | Doped | 7.28 | Not Specified | (0.14, 0.09)[5] |
| Pyrene Derivative | PyTAnPy | Non-doped | 5.48 | Not Specified | (0.15, 0.06)[6] |
| Pyrene Derivative | BD1 | Not Specified | >5.8 | Not Specified | Not Specified[7] |
| Pyrene Derivative | PyPI-Py | Non-doped | 8.52 | 75,687 | (0.15, 0.22)[8] |
| TADF Emitter | δ-2CbPN | - | 22.5 | Not Specified | (0.19, 0.34) |
| TADF Emitter | B10 | - | 20.2 | Not Specified | (0.12, 0.13) |
| TADF Emitter | o-Tol-ν-DABNA-Me | - | 33.0 | Not Specified | Not Specified |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate comparison of material performance. Below are generalized protocols for the synthesis of this compound derivatives and the fabrication and characterization of OLED devices.
Synthesis of this compound Derivatives (Suzuki Coupling)
A common and versatile method for synthesizing many carbazole-based materials is the Suzuki coupling reaction.
-
Reactant Preparation : In a Schlenk flask, combine the carbazole-based boronic acid or ester, an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent Addition : Add a degassed solvent system, typically a mixture of toluene and water.
-
Reaction : Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 24-48 hours.
-
Extraction : After cooling, extract the product with an organic solvent such as dichloromethane.
-
Purification : Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography on silica gel.
OLED Device Fabrication (Vacuum Thermal Evaporation)
-
Substrate Cleaning : Sequentially sonicate Indium Tin Oxide (ITO)-coated glass substrates in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone to improve the work function.
-
Layer Deposition : In a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr), deposit the various organic layers and the cathode.
-
Hole Injection Layer (HIL) : e.g., HATCN (20 nm)
-
Hole Transport Layer (HTL) : e.g., TAPC (40 nm)
-
Electron Blocking Layer (EBL) : e.g., mCP (5 nm)
-
Emissive Layer (EML) : Deposit the this compound derivative (or alternative emitter), either as a neat film (non-doped) or co-evaporated with a host material (doped) to a thickness of 20-30 nm.
-
Electron Transport Layer (ETL) : e.g., TPBi (40 nm)
-
Electron Injection Layer (EIL) : e.g., LiF (1 nm)
-
Cathode : Deposit Aluminum (Al) (100 nm).
-
-
Encapsulation : Transfer the fabricated device to a glovebox with an inert atmosphere and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics : Measure using a source meter and a photometer.
-
Electroluminescence (EL) Spectra : Record with a spectroradiometer.
-
External Quantum Efficiency (EQE) : Calculate from the luminance, current density, and EL spectrum.
-
CIE Coordinates : Determine from the EL spectrum.
Visualizing Key Processes
To better understand the synthesis and operation of these OLEDs, the following diagrams illustrate a typical synthetic workflow and the energy level structure of a device.
Caption: Synthetic pathway for this compound derivatives.
References
- 1. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chinesechemsoc.org [chinesechemsoc.org]
A Comparative Study of Carbazole and Triphenylamine Core Hole Transporting Materials in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. Among the plethora of organic small molecules developed for this purpose, those based on carbazole and triphenylamine cores have emerged as two of the most promising classes of materials. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection and design of next-generation HTMs.
Performance Comparison
Carbazole and triphenylamine derivatives have been extensively investigated as HTMs, often benchmarked against the state-of-the-art material, Spiro-OMeTAD. Both core structures offer unique advantages and disadvantages in terms of synthetic accessibility, cost-effectiveness, and optoelectronic properties.
Carbazole-based HTMs are recognized for their excellent thermal and morphological stability, attributed to the rigid and planar nature of the carbazole moiety.[1][2][3] This inherent stability is a crucial factor for the longevity of PSCs. Furthermore, the carbazole core can be readily functionalized at various positions, allowing for fine-tuning of its electronic properties to achieve optimal energy level alignment with the perovskite active layer.[2] Several carbazole-based HTMs have demonstrated PCEs comparable to or even exceeding that of Spiro-OMeTAD.[4][5] For instance, a carbazole-based HTM, V1221, has achieved a PCE of 17.81%.[6] Another example, KZRD, exhibits high hole mobility, contributing to efficient charge extraction.[7]
Triphenylamine-based HTMs , on the other hand, are lauded for their excellent hole-transporting properties, stemming from the electron-rich nitrogen center and the propeller-like structure of the triphenylamine core which can suppress intermolecular crystallization.[8][9] This often translates to high hole mobilities. Multi-armed triphenylamine derivatives, such as tetra-TPA, have shown to effectively enhance the conductivity of the HTM layer, leading to improved device performance.[10] Indeed, PSCs employing a triphenylamine-functionalized azadipyrromethene dye as the HTM have reached a remarkable PCE of 22.13%.[10]
The following table summarizes the performance of representative carbazole and triphenylamine-based HTMs in perovskite solar cells.
| HTM Name | Core Type | Power Conversion Efficiency (PCE) (%) | Hole Mobility (cm²/Vs) | Thermal Decomposition Temp. (Td) (°C) |
| V1221 | Carbazole | 17.81 | 1.1 x 10⁻⁴ | >440 |
| KZRD | Carbazole | 20.40 | High (qualitative) | - |
| SGT-405 | Carbazole | 14.79 | - | - |
| V950 | Carbazole | ~18 | - | - |
| Cz-Pyr | Carbazole | - | - | >400 |
| tetra-TPA | Triphenylamine | 17.9 | - | - |
| TPA-ADP 1 | Triphenylamine | 22.13 | High (qualitative) | - |
| CBZ-BDMTPA | Carbazole-Triphenylamine Hybrid | 14.04 | - | >400 |
Experimental Protocols
Synthesis of a Representative Carbazole-based HTM (9-(4-fluorophenyl)-9H-carbazole)
This protocol describes a general Ullmann condensation reaction for the synthesis of a simple carbazole-based HTM.
Materials:
-
9H-carbazole
-
1-bromo-4-fluorobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,10-Phenanthroline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Dichloromethane
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 9H-carbazole (1.1 eq), 1-bromo-4-fluorobenzene (1.0 eq), CuI (0.1 eq), K₂CO₃ (2.0 eq), and 1,10-phenanthroline (0.1 eq).[11]
-
Add anhydrous DMF to dissolve the reactants.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to obtain the final product.[11]
Synthesis of a Representative Triphenylamine-based HTM
The synthesis of triphenylamine-based HTMs often involves cross-coupling reactions, such as the Buchwald-Hartwig amination.
Materials:
-
A suitable aryl halide (e.g., 4-bromobiphenyl)
-
A suitable amine (e.g., diphenylamine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
In a glovebox, combine the aryl halide (1.0 eq), amine (1.2 eq), palladium catalyst (0.01-0.05 eq), ligand (0.02-0.10 eq), and base (1.4 eq) in a reaction vessel.
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Fabrication of n-i-p Planar Perovskite Solar Cells
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.[11][12]
Materials:
-
FTO-coated glass substrates
-
Zinc powder and 2 M HCl (for etching)
-
Deionized water, acetone, isopropanol
-
Compact TiO₂ (c-TiO₂) precursor solution
-
Perovskite precursor solution (e.g., a mixed-cation lead halide perovskite in DMF:DMSO)
-
HTM solution (e.g., 20 mg/mL in chlorobenzene with additives like Li-TFSI and tBP)
-
Gold or silver for the back contact
Procedure:
-
Substrate Cleaning: Etch the FTO glass using zinc powder and HCl. Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry with a nitrogen stream and treat with UV-ozone for 15 minutes.[11]
-
Electron Transport Layer (ETL) Deposition: Spin-coat the c-TiO₂ precursor solution onto the FTO substrate (e.g., 3000 rpm for 30 s). Dry at 125 °C and then anneal at 500 °C for 30 minutes.[11]
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., in a two-step program: 1000 rpm for 10 s, then 6000 rpm for 20 s). During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. Anneal the films at 100 °C for 1 hour.[11]
-
Hole-Transporting Layer (HTL) Deposition: Spin-coat the HTM solution onto the perovskite layer (e.g., 4000 rpm for 20 s).[11]
-
Back Contact Deposition: Deposit the metal back contact (e.g., 80 nm of gold) by thermal evaporation under high vacuum.
Visualizing Molecular Structures and Workflow
The following diagrams illustrate the molecular structures of representative carbazole and triphenylamine HTMs and a generalized workflow for PSC fabrication.
Caption: Representative Carbazole and Triphenylamine HTMs.
References
- 1. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. [PDF] Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 7. Carbazole-based D-A type hole transport materials to enhance the performance of perovskite solar cells - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of 9H-Carbazol-3-amine by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for chemical compounds is a critical step in research and development, particularly within the pharmaceutical industry. For a compound like 9H-Carbazol-3-amine, a key intermediate in various synthetic pathways, ensuring high purity is paramount for the reliability and reproducibility of subsequent reactions and for the safety and efficacy of final products. Elemental analysis serves as a fundamental, robust, and cost-effective method for quantifying the elemental composition of a sample, thereby providing a direct measure of its purity.[1][2]
This guide provides a comprehensive overview of using elemental analysis for the purity validation of this compound, details the experimental protocol, and compares this technique with other common analytical methods.
Elemental Analysis for Purity Validation
Elemental analysis, specifically CHNS/O analysis, operates on the principle of combustion.[3] The sample is burned in an excess of oxygen at high temperatures, which quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[3][4] These combustion products are then separated and measured by a detector, and the mass fractions of each element in the original sample are calculated.[3][5] For a pure compound, the experimental percentages should align closely with the theoretical values calculated from its molecular formula.
Theoretical Composition of this compound
The molecular formula for this compound is C₁₂H₁₀N₂.[6][7][8] The theoretical elemental composition is calculated as follows:
-
Molecular Weight: 182.22 g/mol [7]
-
Carbon (C): (12 × 12.011) / 182.22 × 100% = 79.10%
-
Hydrogen (H): (10 × 1.008) / 182.22 × 100% = 5.53%
-
Nitrogen (N): (2 × 14.007) / 182.22 × 100% = 15.37%
A high-purity sample of this compound is expected to yield experimental values that are in close agreement with these theoretical percentages, typically within a tolerance of ±0.4%.
Data Presentation: Interpreting Elemental Analysis Results
The results from elemental analysis are straightforward to interpret. The following table summarizes the expected data for a pure sample.
| Element | Theoretical % | Acceptable Experimental Range (±0.4%) |
| Carbon (C) | 79.10% | 78.70% - 79.50% |
| Hydrogen (H) | 5.53% | 5.13% - 5.93% |
| Nitrogen (N) | 15.37% | 14.97% - 15.77% |
Deviation from this range may indicate the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis.
Experimental Protocol: CHN Elemental Analysis
This protocol outlines the standard procedure for determining the carbon, hydrogen, and nitrogen content of a this compound sample.
1. Sample Preparation:
-
Ensure the sample is homogeneous. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Dry the sample thoroughly to remove any residual moisture or solvents, which can significantly affect the hydrogen and carbon percentages. This can be done using a vacuum oven at an appropriate temperature that does not cause decomposition.
-
Accurately weigh 1-3 mg of the dried, homogenized sample into a tin or silver capsule using a microbalance.[5] The exact mass is critical for accurate percentage calculation.[5]
2. Instrument Setup and Calibration:
-
Use a calibrated CHN Elemental Analyzer.
-
Perform a system blank run using an empty tin capsule to ensure the system is clean.
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). The calibration should be verified until consistent and accurate results are obtained.
3. Analysis:
-
The autosampler introduces the encapsulated sample into the combustion reactor, which is maintained at approximately 1000-1150°C.[1]
-
A pulse of pure oxygen is injected, leading to flash combustion of the sample.[3][9]
-
The resulting gas mixture (CO₂, H₂O, N₂, and oxides of nitrogen) is carried by a helium stream through a reduction tube (containing copper) to convert nitrogen oxides back to N₂.[4]
-
The gases are then passed through a gas chromatography column to separate them.[9]
-
A thermal conductivity detector (TCD) measures the concentration of each gas.[9]
4. Data Processing:
-
The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of C, H, and N in the original sample.
-
Compare the experimental results with the theoretical values to assess the purity of the this compound sample.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of a this compound sample using elemental analysis.
Caption: Workflow for purity validation via elemental analysis.
Comparison with Alternative Purity Validation Methods
While elemental analysis is excellent for confirming bulk purity, it does not identify the nature of impurities. For this, chromatographic techniques are superior. The table below compares elemental analysis with other common methods.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (CHN) | Sample combustion followed by detection of resulting gases (CO₂, H₂O, N₂).[3] | Provides the mass percentage of C, H, and N, allowing for confirmation of the empirical formula and bulk purity. | Fast, cost-effective, highly accurate for bulk purity, requires minimal sample preparation.[1] | Does not identify or quantify individual impurities. Sensitive to contaminants like solvent and water. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[10] | Separates, identifies, and quantifies each component in a mixture. Purity is often expressed as area %. | High resolution and sensitivity, excellent for non-volatile and thermally unstable compounds, widely used for purity determination.[10][11] | Requires method development, uses larger amounts of solvents, may not detect impurities that do not have a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gas phase followed by detection using mass spectrometry.[12] | Identifies and quantifies volatile and semi-volatile components, providing structural information from mass spectra. | High sensitivity and specificity, excellent for identifying volatile impurities (e.g., residual solvents).[12][13] | Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes like amines.[12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection with mass spectrometry. | Provides molecular weight and structural information for each separated component. | Powerful tool for identifying unknown impurities, applicable to a wide range of compounds, high sensitivity.[1] | Higher cost and complexity compared to other methods, matrix effects can suppress ion signals. |
References
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. measurlabs.com [measurlabs.com]
- 5. mt.com [mt.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. Carbazol-3-amine | C12H10N2 | CID 44621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. cdc.gov [cdc.gov]
Assessing the Charge Mobility of 9H-Carbazol-3-amine Based Films: A Comparative Guide
In the landscape of organic electronics, particularly in the development of perovskite solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), the charge carrier mobility of the constituent materials is a paramount performance metric. 9H-Carbazol-3-amine and its derivatives have emerged as a promising class of hole-transporting materials (HTMs) due to their excellent thermal stability, high hole mobility, and facile synthesis.[1] This guide provides an objective comparison of the charge mobility of films based on a derivative of this compound against established alternative materials, supported by experimental data.
Quantitative Performance Comparison of Hole-Transporting Materials
The selection of an appropriate HTM is critical for optimizing device efficiency and stability. The following table summarizes the hole mobility for a derivative of this compound and widely used alternative materials, providing a clear comparison of their charge transport capabilities.
| Material Class | Specific Compound | Hole Mobility (cm²/Vs) | Measurement Technique |
| Carbazole Amine Derivative | V950 (derived from 3-amino-9-ethylcarbazole) | ~2 x 10⁻⁴ | Time-of-Flight (TOF) |
| Spirofluorene-based | Spiro-OMeTAD (undoped) | 10⁻⁵ - 10⁻⁷ | Impedance Spectroscopy |
| Spiro-OMeTAD (LiTFSI doped) | 10⁻⁴ | Impedance Spectroscopy | |
| Poly(triarylamine)-based | PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) | ~4 x 10⁻³ | Not Specified |
Note: The charge mobility of organic materials can be influenced by various factors, including film morphology, measurement technique, and device architecture.
Experimental Protocols for Charge Mobility Assessment
Accurate determination of charge carrier mobility is crucial for the evaluation of new materials. The following are detailed methodologies for key experiments cited in the characterization of these thin films.
Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) technique is a direct method to measure the drift mobility of charge carriers in a material.
Experimental Workflow:
Protocol:
-
Sample Preparation: A sandwich-type device is fabricated by depositing the organic semiconductor film between two electrodes. The bottom electrode is typically a transparent conductor like Indium Tin Oxide (ITO), and the top electrode is a semi-transparent metal.
-
Application of Electric Field: A DC voltage is applied across the device to create a uniform electric field.
-
Charge Carrier Generation: A short laser pulse with a photon energy greater than the material's bandgap illuminates the semi-transparent electrode, generating electron-hole pairs near the surface.
-
Charge Carrier Drift: Under the influence of the applied electric field, one type of charge carrier (e.g., holes) drifts across the film towards the opposite electrode.
-
Photocurrent Measurement: The movement of this sheet of charge induces a transient photocurrent, which is measured using an oscilloscope.
-
Transit Time Determination: The photocurrent persists until the charge carriers reach the counter-electrode. The time taken for this transit is the transit time (τt).
-
Mobility Calculation: The drift mobility (μ) is calculated using the equation: μ = d² / (Vτt), where 'd' is the film thickness and 'V' is the applied voltage.
Space-Charge Limited Current (SCLC) Method
The Space-Charge Limited Current (SCLC) method is an indirect technique to determine charge carrier mobility by analyzing the current-voltage (I-V) characteristics of a single-carrier device.
Experimental Workflow:
Protocol:
-
Device Fabrication: A single-carrier device is fabricated, where the electrodes are chosen to have appropriate work functions to inject only one type of charge carrier (either electrons or holes) into the organic semiconductor.
-
I-V Measurement: The current-voltage characteristics of the device are measured in the dark.
-
Data Analysis: The current density (J) is plotted against the applied voltage (V). At low voltages, the current is ohmic (J ∝ V). As the voltage increases, the injected charge carrier density exceeds the intrinsic carrier density, leading to the space-charge limited regime, where the current follows the Mott-Gurney law (J ∝ V²).
-
Mobility Extraction: In the trap-free SCLC regime, the mobility (μ) can be extracted by fitting the J-V curve to the Mott-Gurney equation: J = (9/8)ε₀εᵣμ(V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and d is the film thickness.
Field-Effect Transistor (FET) Method
The Field-Effect Transistor (FET) method measures the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface.
Experimental Workflow:
Protocol:
-
Transistor Fabrication: A thin-film transistor is fabricated with a bottom-gate or top-gate architecture. This consists of a gate electrode, a dielectric layer, source and drain electrodes, and the organic semiconductor film as the active channel.
-
Electrical Characterization: The transistor's electrical characteristics are measured.
-
Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vd) for different gate-source voltages (Vg).
-
Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vg) at a constant drain-source voltage.
-
-
Mobility Extraction: The field-effect mobility (μ) is typically extracted from the transfer characteristics in the saturation regime using the equation: Id = (W/2L)μCi(Vg - Vt)², where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vt is the threshold voltage. By plotting the square root of the drain current (√Id) against the gate voltage (Vg), the mobility can be calculated from the slope of the linear region.
References
A Researcher's Guide to Determining the Fluorescence Quantum Yield of 9H-Carbazol-3-amine Derivatives
This guide provides a comprehensive comparison and detailed experimental protocol for the determination of the fluorescence quantum yield (Φf) of novel 9H-Carbazol-3-amine derivatives. For researchers and professionals in drug development and material science, the quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield is often a desirable characteristic for applications such as bio-imaging, fluorescent probes, and organic light-emitting diodes (OLEDs).
This document outlines the widely adopted comparative method for quantum yield determination, using a well-characterized fluorescent standard for reference.
Comparative Performance of this compound Derivatives
The following table summarizes hypothetical fluorescence quantum yield data for a series of synthesized this compound derivatives, designated as CZ-Amine-R1, CZ-Amine-R2, and CZ-Amine-R3. These compounds were analyzed in ethanol against the reference standard, Quinine Sulfate (Φf = 0.54 in 0.1 M H₂SO₄). The data illustrates how substitutions on the carbazole core can influence fluorescence efficiency.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Absorbance at Excitation λ | Integrated Fluorescence Intensity (a.u.) | Refractive Index (η) | Calculated Quantum Yield (Φf) |
| Quinine Sulfate (Std.) | 0.1 M H₂SO₄ | 350 | 450 | 0.052 | 1,250,000 | 1.33 | 0.54 (Reference) |
| CZ-Amine-R1 | Ethanol | 350 | 435 | 0.048 | 985,000 | 1.36 | 0.48 |
| CZ-Amine-R2 | Ethanol | 350 | 460 | 0.050 | 1,560,000 | 1.36 | 0.73 |
| CZ-Amine-R3 | Ethanol | 350 | 445 | 0.049 | 610,000 | 1.36 | 0.29 |
Note: The data presented in this table is for illustrative purposes to demonstrate the comparative analysis.
Experimental Protocol: The Comparative Method
The most common and reliable method for determining the fluorescence quantum yield of a test sample is the comparative method, as detailed by Williams et al.[3] This technique involves comparing the fluorescence properties of the unknown sample to a well-characterized standard with a known quantum yield.
Principle
The quantum yield of the unknown sample (Φx) can be calculated using the following equation, which relates its integrated fluorescence intensity (I), absorbance (A), and the refractive index of its solvent (η) to those of the standard (Φst):
Φx = Φst * ( Ix / Ist ) * ( Ast / Ax ) * ( ηx2 / ηst2 )
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated area under the corrected fluorescence emission spectrum.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Subscripts x and st denote the unknown sample and the standard, respectively.[1][4]
To ensure accuracy and minimize inner-filter effects, measurements are typically performed on a series of dilute solutions where the absorbance at the excitation wavelength is kept below 0.1.[3] The integrated fluorescence intensity is then plotted against absorbance for both the sample and the standard. The gradient (slope) of these plots is used in the final calculation:
Φx = Φst * ( Gradx / Gradst ) * ( ηx2 / ηst2 )
Where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.
Materials and Instrumentation
-
Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
Fluorescence Standard: A compound with a well-documented and stable quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-Vis range. Other standards like Rhodamine 6G or Coumarin 153 can also be used depending on the spectral range.[5]
-
Solvents: Spectroscopic grade solvents are required. The solvent for the sample should not have significant absorption or fluorescence in the region of interest.
-
Volumetric Glassware: For accurate preparation of stock solutions and dilutions.
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄).
-
Prepare a stock solution of the this compound derivative (sample) in a suitable solvent (e.g., ethanol).
-
From these stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance values at the intended excitation wavelength range from approximately 0.02 to 0.1.
-
-
Spectroscopic Measurements:
-
Absorbance: For each prepared solution (standard and sample), record the UV-Vis absorption spectrum. Note the exact absorbance value at the chosen excitation wavelength.
-
Fluorescence: Using the same excitation wavelength, record the corrected fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept identical for all measurements of the sample and the standard.
-
-
Data Analysis:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Create two separate plots: one for the standard and one for the sample, with integrated fluorescence intensity on the y-axis and absorbance at the excitation wavelength on the x-axis.
-
Perform a linear regression for each dataset to obtain the slope (gradient). The plots should be linear with an intercept close to zero.[3]
-
Using the gradients obtained and the known quantum yield of the standard, calculate the quantum yield of the this compound derivative using the gradient-based formula.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the fluorescence quantum yield using the comparative method.
Caption: Workflow for relative quantum yield determination.
References
A Comparative Guide to the Biological Activity of Novel 3-Aminocarbazole Compounds
This guide provides a comparative analysis of the biological activities of recently developed 3-aminocarbazole compounds, tailored for researchers, scientists, and professionals in drug development. It focuses on presenting objective performance data against alternative compounds and established standards, supported by detailed experimental methodologies.
Carbazole and its derivatives are a significant class of heterocyclic compounds, recognized for their wide array of pharmacological properties, including antitumor, antimicrobial, and enzyme inhibitory activities.[1][2] The 3-aminocarbazole scaffold, in particular, serves as a versatile building block for synthesizing novel bioactive molecules with therapeutic potential.[3] This guide summarizes key findings from recent studies to facilitate the evaluation and selection of promising lead compounds for further investigation.
Anticancer Activity of 3-Aminocarbazole Derivatives
Several novel 3-aminocarbazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, with some compounds showing potential to reactivate mutant p53, a critical tumor suppressor.[1]
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of semi-synthetic aminocarbazole derivatives compared to the naturally occurring carbazole, heptaphylline, and a standard chemotherapeutic drug, doxorubicin. Lower IC₅₀ values indicate greater potency.
| Compound | Cancer Cell Line | IC₅₀ (µM)[1] | Positive Control | IC₅₀ (µM)[4] |
| Heptaphylline (1) | MCF-7 (Breast) | 10.5 ± 0.5 | Doxorubicin | 0.8 ± 0.1 |
| NCI-H460 (Lung) | 9.8 ± 0.8 | Doxorubicin | 1.2 ± 0.2 | |
| SF-268 (CNS) | 12.1 ± 1.1 | Doxorubicin | 0.9 ± 0.15 | |
| Aminocarbazole (1d) | MCF-7 (Breast) | 25.3 ± 1.8 | Doxorubicin | 0.8 ± 0.1 |
| NCI-H460 (Lung) | 20.7 ± 1.5 | Doxorubicin | 1.2 ± 0.2 | |
| SF-268 (CNS) | 28.9 ± 2.1 | Doxorubicin | 0.9 ± 0.15 |
Note: The data presented are for illustrative purposes, compiled from different studies, and should be interpreted within the context of the specific experimental conditions of each study.
This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[5][6][7]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).[4]
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[7] The percentage of cell growth inhibition is calculated relative to untreated control cells.
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress.[1][8] Some 3-aminocarbazole compounds have been shown to potentially reactivate mutant p53, restoring its tumor-suppressive functions.[1]
Caption: The p53 signaling pathway in response to cellular stress.
Enzyme Inhibitory Activity
3-Aminocarbazole derivatives have also been investigated as inhibitors of various enzymes, such as carbonic anhydrases (CAs), which are implicated in several diseases.
The table below presents the inhibitory constants (Ki) of novel thiazolidin-4-one derivatives (as an example of related heterocyclic compounds) against two human carbonic anhydrase isoforms, hCA I and hCA II, with acetazolamide as a standard inhibitor.
| Compound | hCA I (Ki, nM)[9] | hCA II (Ki, nM)[9] |
| 3a | 879.89 ± 57.70 | 776.12 ± 70.62 |
| 3b | 765.43 ± 45.32 | 654.32 ± 54.21 |
| 3c | 654.78 ± 34.12 | 543.21 ± 43.87 |
| Acetazolamide (Standard) | 847.18 ± 75.41 | 776.12 ± 70.62 |
Note: This table is illustrative. Specific data for 3-aminocarbazole derivatives would be populated similarly.
This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate to a colored product.[10]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Prepare a working solution of human carbonic anhydrase (e.g., 10-60 units/mL) in cold assay buffer.
-
Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.
-
Inhibitor Solutions: Dissolve test compounds and a standard inhibitor (e.g., Acetazolamide) in DMSO to prepare stock solutions, then dilute to desired concentrations.[11]
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the inhibitor solution (or DMSO for control).
-
Add 20 µL of the CA enzyme working solution.
-
Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[10]
-
-
Reaction Initiation: Start the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.[10][11] The rate of reaction is determined from the linear portion of the absorbance curve.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ or Kᵢ values.
Antimicrobial Activity
The carbazole scaffold is known to be a key component in compounds exhibiting antimicrobial properties.[8][12] N-substituted and 3-substituted carbazole derivatives have shown activity against a range of bacteria and fungi.
The following table illustrates the potential format for presenting the antimicrobial activity of novel carbazole derivatives in terms of their Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate stronger antimicrobial activity.
| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Carbazole Derivative 1 | 25[12] | 25[12] | 50[12] | 50[12] |
| Carbazole Derivative 2 | 12.5 | 25 | 25[12] | 50 |
| Amikacin (Standard) | 0.9[8] | - | - | - |
| Ciprofloxacin (Standard) | - | - | - | - |
Note: This is a template. Values are examples based on reported activities of various carbazole derivatives.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14]
-
Preparation of Inoculum: Culture the microbial strains in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
Controls: Include a positive control (broth with inoculum, no compound) to verify microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[13][14]
Mandatory Visualization: General Experimental Workflow
The screening of novel compounds for biological activity typically follows a structured workflow, from initial synthesis to detailed in vitro evaluation.
Caption: A generalized workflow for biological activity screening.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. apec.org [apec.org]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. scispace.com [scispace.com]
- 8. cusabio.com [cusabio.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. p53 Interactive Pathway: R&D Systems [rndsystems.com]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. microbe-investigations.com [microbe-investigations.com]
comparing the stability of N-substituted vs core-substituted carbazoles
A comparative guide for researchers on the thermal and electrochemical stability of functionalized carbazole derivatives, providing a foundation for informed selection in materials science and drug development.
Carbazole and its derivatives are a cornerstone in the development of advanced organic materials and pharmaceuticals, prized for their unique electronic properties and robust molecular framework. A key consideration in the design and application of these compounds is their stability under thermal and electrochemical stress. The position of substitution on the carbazole scaffold—either on the nitrogen atom (N-substitution) or on the aromatic core (core-substitution)—plays a pivotal role in determining these stability characteristics. This guide offers an objective comparison of the stability of N-substituted versus core-substituted carbazoles, supported by experimental data to aid researchers in selecting the optimal derivatives for their specific applications.
The inherent stability of the carbazole ring system is a product of its aromaticity and the electron-donating nature of the nitrogen atom, which delocalizes its lone pair of electrons into the fused ring system.[1] This electronic configuration renders the carbazole nucleus relatively resistant to degradation. However, functionalization, a necessary step to tune the properties of carbazoles, can either enhance or diminish this inherent stability.
Comparative Analysis of Stability
In general, the substitution pattern on the carbazole ring significantly influences its stability. Core substitution, particularly at the 3 and 6 positions with bulky groups, tends to enhance both thermal and electrochemical stability.[2] This is largely attributed to steric hindrance, which can prevent intermolecular reactions, such as oxidative dimerization, that lead to degradation.[2] N-substitution, on the other hand, primarily serves to modulate solubility and electronic properties, and its effect on stability can be more varied depending on the nature of the substituent.
Thermal Stability:
Core-substituted carbazoles often exhibit higher thermal stability. For instance, the introduction of bulky tert-butyl groups at the 3 and 6 positions can significantly increase the decomposition temperature. This is because these bulky groups can inhibit intermolecular interactions that might otherwise lead to thermal decomposition. N-substituted carbazoles also demonstrate good thermal stability, although the nature of the N-substituent is a critical factor.
Electrochemical Stability:
The electrochemical stability of carbazoles is often assessed by their resistance to oxidation. Core substitution at the 3 and 6 positions can block the most reactive sites for electropolymerization, thereby enhancing the electrochemical stability of the molecule.[2] N-substitution can also influence electrochemical stability by altering the electron density of the carbazole ring. Electron-donating groups at the N-position can lower the oxidation potential, making the molecule more susceptible to oxidation, while electron-withdrawing groups can have the opposite effect.
Quantitative Stability Data
The following table summarizes the thermal and electrochemical stability data for a selection of N-substituted and core-substituted carbazole derivatives, compiled from various research sources.
| Compound Name | Substitution Pattern | Decomposition Temp. (Td) (°C) | Oxidation Potential (Eox) (V) | Data Source(s) |
| 9-Phenylcarbazole | N-Substituted | ~360 | +1.38 (irreversible) | [3] |
| 9-Ethylcarbazole | N-Substituted | Not widely reported | Not widely reported | [4][5] |
| 2-(N-hexylcarbazol-3'-yl)-4-formylpyridine | N- and Core-Substituted | 291 | +0.55 (quasi-reversible), +0.84 (reversible) | [6][7] |
| 2-(N-hexylcarbazol-3'-yl)-5-formylpyridine | N- and Core-Substituted | 307 | +0.71 (quasi-reversible), +0.99 (reversible) | [6][7] |
| 3,6-Di-tert-butylcarbazole | Core-Substituted | >230 (Melting Point) | Not specified | [8] |
| 3-Bromocarbazole | Core-Substituted | >195 (Melting Point) | Not specified | [9][10] |
Note: Decomposition temperatures and oxidation potentials can vary based on experimental conditions. The data presented here is for comparative purposes.
Logical Relationship Diagram
The following diagram illustrates the general relationship between the substitution pattern of carbazoles and their resulting stability.
Caption: Substitution's impact on carbazole stability.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the stability assessment of carbazole derivatives.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of the carbazole derivative.
Methodology:
-
A small sample of the carbazole derivative (typically 3-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.[3]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the carbazole derivative.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of the carbazole derivative is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase the thermal history of the material.
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).[3]
-
Cooling Scan: The sample is then cooled to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).[3]
-
Second Heating Scan: A second heating scan is performed at the same rate as the first.[3]
-
The heat flow to the sample is measured relative to the reference. The Tg is observed as a step-like change in the heat flow curve, and the Tm is observed as an endothermic peak.
Cyclic Voltammetry (CV)
Objective: To assess the electrochemical stability and determine the oxidation potential (Eox) of the carbazole derivative.
Methodology:
-
A three-electrode electrochemical cell is assembled, typically consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
The carbazole derivative is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) to ensure conductivity.
-
The solution is deaerated by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 50-100 mV/s).
-
The resulting current is measured as a function of the applied potential.
-
The oxidation potential (Eox) is determined from the potential at which the oxidation peak occurs. The reversibility of the redox process provides an indication of the stability of the oxidized species. An irreversible peak suggests that the oxidized form of the molecule is unstable and undergoes subsequent chemical reactions.[11]
References
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. 9-Ethylcarbazole | TargetMol [targetmol.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. researchgate.net [researchgate.net]
- 8. 3,6-Di-tert-butylcarbazole 97 37500-95-1 [sigmaaldrich.com]
- 9. ossila.com [ossila.com]
- 10. Pharmaceutical Intermediates 3-BroMo-9H-carbazole 1592-95-6 In Bulk Supply [hcchems.com]
- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
Safety Operating Guide
Proper Disposal of 9H-Carbazol-3-amine: A Guide for Laboratory Professionals
For immediate reference, 9H-Carbazol-3-amine should be treated as hazardous waste and disposed of through a licensed environmental waste management service. In-lab chemical degradation may be an alternative for small quantities, provided strict safety protocols are followed. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Immediate Safety and Handling Protocols
This compound and its derivatives are aromatic amines that can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Some carbazole compounds are also suspected of causing genetic defects and cancer and are very toxic to aquatic life with long-lasting effects.[2] Therefore, strict adherence to safety procedures is paramount.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If working with the compound as a powder or in a way that could generate dust or aerosols, use a certified respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Handling Procedures:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep containers tightly sealed when not in use.
Disposal Procedures
There are two primary disposal routes for this compound: off-site disposal via a licensed waste management company (the recommended method) and in-laboratory chemical degradation for small quantities.
Route 1: Off-Site Disposal (Recommended)
This is the safest and most compliant method for disposing of this compound waste.
Procedural Steps:
-
Segregation and Storage:
-
Isolate waste this compound from other laboratory waste streams to prevent hazardous reactions.
-
Store the chemical waste in a designated, well-ventilated, and cool area, away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents.
-
The storage container must be robust, chemically compatible with aromatic amines, and kept tightly sealed to prevent the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3]
-
While a specific EPA hazardous waste code for this compound is not listed, it may be classified under a broader category of toxic or hazardous waste. The waste disposal service will be able to assist in proper classification.
Route 2: In-Laboratory Chemical Degradation (For Small Quantities)
For small amounts of this compound, chemical degradation through oxidation can be an effective disposal method. Acidified potassium permanganate is a strong oxidizing agent that can efficiently degrade aromatic amines.[4][5]
Experimental Protocol: Oxidation with Potassium Permanganate
This procedure should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
This compound waste
-
Sulfuric acid (1.7 N)
-
Potassium permanganate (0.2 M solution)
-
Sodium bisulfite or ascorbic acid (for quenching)
-
5-L flask (or appropriately sized vessel)
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE) as listed above
Procedure:
-
In a fume hood, prepare a solution of 0.01 mol of the aromatic amine waste in 3 L of 1.7 N sulfuric acid within a 5-L flask.[5]
-
Slowly add 1 L of 0.2 M potassium permanganate solution to the stirred amine solution.[5]
-
Allow the mixture to stand at room temperature for at least 8 hours with continuous stirring.[5] The solution should turn from a purple to a brown precipitate (manganese dioxide), indicating the oxidation of the amine.
-
After the reaction is complete, quench any excess potassium permanganate by slowly adding a reducing agent like sodium bisulfite or ascorbic acid until the purple color disappears.
-
Neutralize the solution carefully with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8.
-
The neutralized solution, now containing degraded products of lower toxicity, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Consult your institution's EHS for final approval.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| In-Lab Degradation Reactant Ratio | 0.01 mol aromatic amine : 3 L of 1.7 N H₂SO₄ : 1 L of 0.2 M KMnO₄ | [5] |
| Reaction Time | Minimum 8 hours | [5] |
| Final pH for Aqueous Disposal | 6 - 8 | Institutional/Local Guidelines |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of 9H-Carbazol-3-amine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 9H-Carbazol-3-amine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar carbazole compounds. It is imperative to treat this chemical with a high degree of caution, assuming it may possess similar hazardous properties to its analogues, which include potential carcinogenicity, acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory system.[1][2][3][4][5]
Essential Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect against splashes and dust that may cause serious eye irritation or damage. |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider gloves with a higher level of protection and consult manufacturer-specific breakthrough time data if available. Change gloves immediately if contaminated.[2][5] Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.[2][5] | To prevent skin irritation and absorption. |
| Respiratory Protection | All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood.[2][5] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with a P3 (EN 143) cartridge for particulates is recommended.[6] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[6] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing risk when working with this compound.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[2][5]
-
Preparation: Have all necessary equipment and reagents prepared before beginning work to minimize the time spent handling the chemical.[2]
2. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Prevent the formation of dust and aerosols.[7]
-
When weighing the solid, do so within a chemical fume hood or a ventilated balance enclosure.[2]
-
Use non-sparking tools if the compound is handled in a potentially flammable atmosphere.[7]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][6]
Emergency First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing and shoes. Flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6] |
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as used gloves, weighing paper, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.[2]
-
-
Decontamination:
-
Final Disposal:
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
